3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJWABGLXUIRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554595 | |
| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111422-13-0 | |
| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and practical methodologies associated with this compound and its derivatives.
Introduction to the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This compound, a specific analog within this class, serves as a valuable building block and a subject of interest for exploring structure-activity relationships (SAR) in various therapeutic areas.[2]
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[5] |
| Molecular Weight | 161.24 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 111422-13-0 | PubChem[5] |
Synthesis of this compound: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the cornerstone for the synthesis of tetrahydroisoquinolines, including this compound.[6][7][8][9] This powerful C-C bond-forming reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.
Mechanistic Rationale
The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, mimicking the biosynthesis of many isoquinoline alkaloids. The reaction proceeds through the following key steps:
-
Schiff Base Formation: The β-arylethylamine reacts with an aldehyde or ketone to form a Schiff base.
-
Iminium Ion Generation: Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[7][8]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.[6]
The choice of the carbonyl compound dictates the substitution pattern at the C1 position of the THIQ ring. For the synthesis of this compound, a specific β-arylethylamine precursor is required. The ethyl group at the 3-position is typically introduced via the starting β-arylethylamine.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of a 3-substituted tetrahydroisoquinoline via the Pictet-Spengler reaction.
-
Reactant Preparation: Dissolve the appropriate β-arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine for derivatives with electron-donating groups on the aromatic ring) in a suitable solvent such as toluene or dichloromethane.[1][10]
-
Carbonyl Addition: Add the desired aldehyde (in this case, a precursor that will lead to the 3-ethyl substitution pattern in the starting amine) to the solution. An excess of the carbonyl compound may be used to ensure complete consumption of the amine.[7]
-
Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.[8][10] The choice and concentration of the acid are critical, as harsher conditions may be required for less activated aromatic rings.[8]
-
Reaction Monitoring: The reaction can be performed at room temperature or with heating (reflux).[8] Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
-
N-Alkylation/N-Arylation: The secondary amine at the 2-position is readily functionalized through reactions with alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), or reductive amination.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the position of substitution will be directed by any existing substituents on the ring.
-
C1-Functionalization: Dehydrogenation to the corresponding dihydroisoquinoline followed by reaction with nucleophiles, or direct C-H activation, can introduce substituents at the C1 position.[11]
Caption: Potential sites for the derivatization of the this compound scaffold.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethyl group (a triplet and a quartet), and the diastereotopic protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling constants provide information on the substitution pattern and stereochemistry.[12][13] |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the heterocyclic ring.[12][13] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[14] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[14][15] |
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydroisoquinoline scaffold is a cornerstone in the development of novel therapeutics due to its wide range of pharmacological activities.[1][2][3][16][17] Derivatives of this core structure have been investigated for their potential as:
-
Anti-cancer agents: Some THIQ analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[2]
-
Anti-bacterial and Anti-viral agents: The THIQ nucleus is present in compounds with activity against various pathogens, including HIV.[1][3]
-
Neuroprotective agents: The structural similarity of THIQs to certain neurotransmitters has led to their investigation for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3]
-
Antihypertensive agents: The well-known ACE inhibitor Quinapril contains a tetrahydroisoquinoline-3-carboxylic acid moiety, highlighting the importance of this scaffold in cardiovascular drug discovery.[18]
The ethyl group at the 3-position of this compound can play a crucial role in modulating the potency and selectivity of these biological activities by influencing the molecule's conformation and its interactions with the binding pockets of target proteins.
Conclusion
This compound represents a valuable and versatile chemical entity. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in the design and development of novel therapeutic agents. The robust synthetic methodologies, particularly the Pictet-Spengler reaction, coupled with the diverse possibilities for chemical derivatization, ensure that the tetrahydroisoquinoline scaffold will continue to be a fertile ground for innovation in medicinal chemistry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14027805, this compound. Available from: [Link].
-
Pictet-Spengler Isoquinoline Synthesis. Name Reactions in Heterocyclic Chemistry. 2005. Available from: [Link].
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link].
-
Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link].
-
Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6603637, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Available from: [Link].
-
Whaley, W. M. & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. 1951. Available from: [Link].
-
Mahadeviah, B. P., et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024. Available from: [Link].
-
Singh, A., et al. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2015. Available from: [Link].
-
Madhavi, G., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. 2020. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link].
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023. Available from: [Link].
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2011. Available from: [Link].
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. 2023. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link].
-
Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. Green Chemistry. 2011. Available from: [Link].
-
Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021. Available from: [Link].
-
Kashdan, D. S., Schwartz, J. A., & Rapoport, H. Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. 1982. Available from: [Link].
-
Mash, E. A., Williams, L. J., & Pfeiffer, S. S. Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters. 1997. Available from: [Link].
-
Kumar, A., et al. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. 2021. Available from: [Link].
-
National Institute of Standards and Technology. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available from: [Link].
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. 2011. Available from: [Link].
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. ijstr.org [ijstr.org]
- 13. rsc.org [rsc.org]
- 14. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. nbinno.com [nbinno.com]
3-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS number
An In-Depth Technical Guide to 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, established synthetic methodologies for its core structure, its relevance in the broader context of drug discovery, and essential safety protocols. The objective is to furnish a practical and authoritative resource that bridges fundamental chemistry with applied pharmaceutical science.
Compound Identification and Core Properties
Precise identification is paramount for regulatory compliance, procurement, and scientific documentation. This compound is cataloged under a unique CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in global databases.
| Identifier | Value | Source |
| CAS Number | 111422-13-0 | PubChem[4] |
| Molecular Formula | C₁₁H₁₅N | PubChem[4] |
| Molecular Weight | 161.24 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility in reaction solvents to its stability under storage. The following table summarizes key computed properties for this compound.
| Property | Value |
| Monoisotopic Mass | 161.120449483 Da |
| Topological Polar Surface Area | 12 Ų |
| Heavy Atom Count | 12 |
| Complexity | 144 |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Data sourced from PubChem CID 14027805.[4] |
Synthesis of the Tetrahydroisoquinoline Core: Established Methodologies
While a specific, optimized synthesis for the 3-ethyl derivative is proprietary to manufacturers, the construction of the foundational 1,2,3,4-tetrahydroisoquinoline ring system is well-documented through several classic and robust reactions. Understanding these pathways is critical for chemists aiming to synthesize novel analogs or develop new routes. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.[1]
The Pictet-Spengler Reaction
This is a cornerstone reaction in the synthesis of THIQs. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution).
-
Causality: The choice of the aldehyde is pivotal as it directly installs the substituent at the C1 position of the THIQ ring. For 3-substituted THIQs, a different strategy starting with appropriately substituted amino alcohols is required, often involving an intramolecular Friedel-Crafts cyclization.[5] The reaction is favored by electron-donating groups on the phenyl ring of the starting amine, which activate it towards electrophilic attack.[5]
The Bischler-Napieralski Reaction
This two-step approach provides an alternative route to the THIQ scaffold.[1]
-
Acylation: A β-phenylethylamine is first acylated to form an N-acyl derivative.
-
Cyclization & Reduction: The resulting amide is then treated with a dehydrating agent (e.g., POCl₃, P₂O₅) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate. This intermediate is subsequently reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final 1,2,3,4-tetrahydroisoquinoline.[1]
-
Expert Insight: The Bischler-Napieralski reaction is particularly useful for synthesizing THIQs with substituents derived from the acyl group. The choice of reducing agent in the final step is critical to avoid over-reduction or side reactions.
Caption: Core synthetic pathways to the tetrahydroisoquinoline scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The THIQ nucleus is a prolific scaffold in pharmacology, forming the core of numerous alkaloids and synthetic drugs with a wide spectrum of biological activities.[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity at biological targets like receptors and enzymes.
THIQ analogs have demonstrated a remarkable range of activities, including:
-
Anticancer and Antitumor [6]
-
Antiviral [6]
-
Antihypertensive [7]
-
Neuroprotective and Neuromodulatory [3]
The ethyl group at the 3-position of the target compound, this compound, serves as a lipophilic modification that can influence the molecule's pharmacokinetic properties (e.g., membrane permeability, metabolic stability) and its binding affinity to a target protein. It is a valuable building block for generating libraries of novel compounds for screening in various therapeutic areas. For instance, other THIQ derivatives are key intermediates in the synthesis of widely used drugs like the ACE inhibitor Quinapril.[2]
Caption: The THIQ core as a versatile scaffold for drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.
GHS Hazard Classification
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H318 | Causes serious eye damage | Eye Damage, Category 1 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
| Data sourced from PubChem.[4] |
Recommended Handling Protocols
Given the hazards, the following protocols represent the minimum standard for handling this compound in a research setting.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[10][11]
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound, identified by CAS number 111422-13-0, is more than a simple chemical entity; it is a representative of the powerful and versatile tetrahydroisoquinoline family of compounds. Its value lies in its potential as a structural motif and building block in the rational design of new therapeutic agents. Researchers and drug development professionals can leverage the foundational knowledge of its synthesis, the broad biological relevance of its core scaffold, and strict adherence to safety protocols to explore its full potential in the advancement of medicine.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 41234-43-9, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
PubChem. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
University of Arizona. Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. [Link]
-
National Institutes of Health. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]
-
Acros Organics. Safety Data Sheet. [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
ChemSynthesis. 1,2,3,4-tetrahydroisoquinoline. [Link]
-
European Patent Office. Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
3-Ethyl-1,2,3,4-tetrahydroisoquinoline molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Foreword: The Tetrahydroisoquinoline Scaffold - A Privileged Core in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, offers a rigid yet conformationally adaptable three-dimensional scaffold. This unique characteristic allows it to interact with a multitude of biological targets with high affinity and specificity. The THIQ framework is integral to compounds exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and neuroprotective effects.[2][3][4] This guide focuses specifically on the this compound derivative, providing a comprehensive analysis of its molecular architecture, synthesis, stereochemistry, and analytical characterization for researchers and drug development professionals.
Section 1: Core Molecular Architecture and Physicochemical Properties
This compound is a derivative of the parent THIQ structure, distinguished by the presence of an ethyl substituent at the C3 position of the heterocyclic ring. This substitution introduces a chiral center, a critical feature influencing its biological interactions.
The fundamental structure is defined by the following identifiers:
-
Chemical Formula: C₁₁H₁₅N
-
Molecular Weight: 161.24 g/mol [5]
-
IUPAC Name: this compound[5]
-
SMILES: CCC1CC2=CC=CC=C2CN1[5]
-
InChIKey: DQJWABGLXUIRKS-UHFFFAOYSA-N[5]
The ethyl group at the C3 position significantly influences the molecule's lipophilicity and steric profile compared to the unsubstituted parent compound, which can profoundly impact its pharmacokinetic and pharmacodynamic properties.
Physicochemical Data Summary
For ease of reference, the key computed and experimental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[5] |
| Molecular Weight | 161.24 g/mol | PubChem[5] |
| Exact Mass | 161.120449483 Da | PubChem[5] |
| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of the THIQ core is a well-established area of organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Principal Synthetic Strategies
Two classical methods form the bedrock of THIQ synthesis:
-
The Pictet-Spengler Reaction: This is arguably the most common method for constructing the THIQ skeleton. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion intermediate), which then undergoes an intramolecular electrophilic aromatic substitution to cyclize.[1][2] The reaction is typically promoted by Brønsted or Lewis acids.[2] To synthesize a 3-substituted THIQ like the title compound, a β-phenylethylamine derivative is reacted with a specific aldehyde, in this case, propanal.
-
The Bischler-Napieralski Reaction: This two-step strategy involves the acylation of a β-phenylethylamine followed by a dehydrative cyclization using an agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then subsequently reduced, typically using sodium borohydride (NaBH₄) or catalytic hydrogenation, to afford the final 1,2,3,4-tetrahydroisoquinoline.[1]
Visualizing the Synthesis: A Pictet-Spengler Approach
The following diagram illustrates a logical and efficient workflow for the synthesis of this compound via the Pictet-Spengler condensation.
Caption: Pictet-Spengler synthesis of this compound.
Protocol: Synthesis via Pictet-Spengler Reaction
This protocol provides a self-validating system for the synthesis and purification of the target compound.
Objective: To synthesize racemic this compound.
Materials:
-
β-Phenylethylamine
-
Propanal
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve β-phenylethylamine (1.0 eq) in anhydrous DCM.
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add propanal (1.1 eq) dropwise while stirring.
-
Catalyst Addition: Add the acid catalyst, such as TFA (0.1 eq), to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for this step is to allow the condensation and subsequent cyclization, which is the rate-limiting step, to proceed to completion.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases. This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product. The self-validating nature of this step is confirmed by TLC analysis of the collected fractions.
Section 3: Stereochemistry and Conformational Dynamics
The introduction of the ethyl group at the C3 position imbues the molecule with chirality, a feature of paramount importance in drug design.
The C3 Chiral Center
The C3 carbon is bonded to four different substituents: a hydrogen atom, the ethyl group, the C4 methylene group, and the nitrogen atom (N2). This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[6]
-
(R)-3-Ethyl-1,2,3,4-tetrahydroisoquinoline
-
(S)-3-Ethyl-1,2,3,4-tetrahydroisoquinoline
The synthesis described in Section 2.3 will produce a 1:1 mixture of these enantiomers, known as a racemic mixture. In drug development, it is crucial to separate and test individual enantiomers, as they frequently exhibit different potencies, metabolic pathways, and toxicological profiles. This phenomenon, known as eudismic ratio, underscores the necessity of stereoselective synthesis or chiral resolution.
Conformational Flexibility
The partially saturated heterocyclic ring of the THIQ system is not planar and adopts a flexible conformation, typically a half-chair. The ethyl substituent at C3 will preferentially occupy a pseudo-equatorial position to minimize steric hindrance (A-value strain) with the adjacent atoms. This preferred conformation dictates the molecule's overall 3D shape, which is the primary determinant of its ability to bind to specific protein targets.
Caption: Relationship between chirality and biological function.
Section 4: Analytical Characterization
Unambiguous characterization of the molecular structure is essential for regulatory approval and reproducible research. The following spectroscopic techniques are standard for confirming the identity and purity of this compound.
Spectroscopic Data Interpretation
| Technique | Expected Observations | Causality/Interpretation |
| ¹H NMR | ~7.0-7.2 ppm (m, 4H): Aromatic protons. ~4.0 ppm (s, 2H): C1 methylene protons. ~2.8-3.2 ppm (m, 3H): C3 methine and C4 methylene protons. ~2.0 ppm (br s, 1H): N-H proton (D₂O exchangeable). ~1.5-1.7 ppm (m, 2H): Ethyl -CH₂- protons. ~0.9 ppm (t, 3H): Ethyl -CH₃ protons. | The chemical shifts and splitting patterns are diagnostic. The triplet for the methyl group and the multiplet for the ethyl methylene group confirm the ethyl substituent. The aromatic signals confirm the benzene ring. |
| ¹³C NMR | ~134-135 ppm (2 signals): Quaternary aromatic carbons. ~125-129 ppm (4 signals): Aromatic CH carbons. ~55 ppm: C3 methine carbon. ~47 ppm: C1 methylene carbon. ~30 ppm: C4 methylene carbon. ~28 ppm: Ethyl -CH₂- carbon. ~11 ppm: Ethyl -CH₃- carbon. | The number of signals corresponds to the number of chemically distinct carbon atoms in the structure. |
| Mass Spec. (EI) | m/z 161 (M⁺): Molecular ion peak. m/z 132: Loss of the ethyl group (-C₂H₅), a characteristic fragmentation. | Confirms the molecular weight and provides structural information through predictable fragmentation pathways.[5] |
| IR Spec. | ~3300 cm⁻¹: N-H stretch (secondary amine). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2800-3000 cm⁻¹: Aliphatic C-H stretch. ~1600, 1450 cm⁻¹: Aromatic C=C ring stretches. | Provides confirmation of key functional groups present in the molecule. |
Protocol: NMR Sample Preparation and Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
Synthesized this compound (~5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of CDCl₃ to the NMR tube. The choice of deuterated solvent is critical to avoid large interfering solvent peaks in the ¹H NMR spectrum.
-
Dissolution: Cap the tube and invert several times to ensure the sample is fully dissolved. A brief sonication can be used if necessary.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum according to standard instrument protocols.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the TMS peak at 0.00 ppm. This provides quantitative and structural information, validating the compound's identity against the expected data in Table 4.1.
Section 5: Significance in Drug Development and Future Outlook
The THIQ scaffold is a validated pharmacophore for a diverse range of biological targets. The specific introduction of a 3-ethyl group modulates the steric and electronic properties of the parent molecule, opening new avenues for therapeutic design.
While this compound itself may not be a final drug candidate, it serves as a critical building block and a lead structure for optimization. For instance, derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are being actively investigated as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1 for cancer therapy.[7] The ethyl group in the 3-position can serve as a vector for further chemical modification or as a key interaction moiety within a receptor's binding pocket.
Future Directions:
-
Enantioselective Synthesis: Development of a robust asymmetric synthesis to access the pure (R) and (S) enantiomers.
-
Biological Screening: Evaluation of the individual enantiomers in a broad panel of biological assays (e.g., anticancer, neuroreceptor binding, antimicrobial) to determine their specific pharmacological profiles.[3][4]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group and other positions on the THIQ ring to build a comprehensive SAR profile, guiding the design of next-generation therapeutic agents with improved potency and selectivity.
This technical guide provides a foundational understanding of the molecular structure of this compound. By integrating principles of synthesis, stereochemistry, and analytical chemistry, researchers are well-equipped to utilize this versatile scaffold in the pursuit of novel therapeutics.
References
- Vertex AI Search. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38, 6977-6980.
- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.
- International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
PubChem. This compound. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.
-
PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Available from: [Link]
- Thompson Rivers University. Stereochemistry of Organic Compounds and Pharmaceuticals.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Scientific Inquiry into an Unexplored Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Tetrahydroisoquinoline Core and the Question of the 3-Ethyl Moiety
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived compounds with significant biological effects.[1][2][3] From potent anti-cancer agents to novel neuroprotective molecules, the versatility of the THIQ framework is well-documented.[4][5] However, within this vast chemical space, specific analogs remain surprisingly under-explored. This guide focuses on one such molecule: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline .
While extensive research has elucidated the pharmacological profiles of THIQ derivatives substituted at various positions, a dedicated exploration of the 3-ethyl analog is conspicuously absent in the current scientific literature. This document, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the established biological activities of the core THIQ scaffold, grounding our understanding in decades of research. Secondly, by critically analyzing the limited structure-activity relationship (SAR) data available for 3-substituted THIQs, we will extrapolate and propose the potential biological activities of this compound, thereby charting a course for future research into this enigmatic compound.
I. Synthesis of the this compound Scaffold
The synthesis of the core THIQ structure is well-established, with several classical and modern methodologies available to the synthetic chemist. The introduction of a substituent at the 3-position, however, requires a more tailored approach. While a definitive, optimized synthesis for the 3-ethyl derivative is not prominently published, established methods for creating 3-substituted THIQs can be readily adapted.
One of the most robust and versatile methods for the synthesis of the THIQ core is the Pictet-Spengler reaction .[3] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of a 3-substituted THIQ, a modified starting material or a different cyclization strategy would be necessary.
A plausible synthetic route to this compound could involve an intramolecular Friedel-Crafts-type cyclization of an appropriately substituted N-benzyl-α-amino alcohol. This approach offers a convergent and potentially stereocontrolled route to the desired 3-ethyl scaffold.
Figure 1: A conceptual synthetic pathway to this compound.
Experimental Protocol: A Generalized Approach to 3-Substituted THIQ Synthesis
The following protocol is a generalized representation based on established methods for synthesizing 3-substituted THIQs and should be optimized for the specific synthesis of the 3-ethyl analog.
-
Preparation of the Precursor: Synthesize the requisite N,N-dibenzyl-α-aminol precursor. This can be achieved through the reaction of a suitable starting material with an organometallic reagent to introduce the ethyl group precursor.
-
Cyclization: Dissolve the aminol precursor in a suitable solvent, such as dichloromethane.
-
Initiation of Cyclization: Add triethylsilane followed by trifluoroacetic acid to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction and perform an extractive workup. The crude product can then be purified by column chromatography to yield the desired this compound.
II. Established Biological Activities of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The THIQ scaffold is a versatile pharmacophore, exhibiting a wide array of biological activities. Understanding these is crucial to predicting the potential of its 3-ethyl derivative.
Anticancer Properties
A significant body of research has highlighted the potential of THIQ derivatives as anticancer agents.[5] These compounds have been shown to target various mechanisms involved in cancer progression.
-
KRas Inhibition: Certain THIQ analogs have demonstrated inhibitory activity against KRas, a key protein in many signaling pathways that drive tumor growth.[4]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and inducing cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: THIQ-based compounds have been developed as inhibitors of topoisomerase, enzymes crucial for DNA replication and repair in cancer cells.
Neuropharmacological Effects
The structural similarity of the THIQ core to several neurotransmitters has made it a rich source of neurologically active compounds.
-
Beta-adrenoreceptor Agonism: Certain THIQ derivatives have been evaluated as beta-adrenoreceptor agents, suggesting potential applications in cardiovascular and respiratory diseases.[6]
-
Anticonvulsant Activity: Some THIQs have shown promise as anticonvulsant agents, potentially through modulation of NMDA receptors.[7]
-
Neurotoxicity and Neuroprotection: Paradoxically, while some THIQ derivatives have been implicated in neurodegenerative processes, others have demonstrated neuroprotective effects, highlighting the critical role of substitution patterns in determining biological outcomes.
Antimicrobial and Antiviral Activity
The THIQ scaffold has also been a template for the development of agents targeting infectious diseases.
-
Antibacterial and Antitubercular Activity: THIQ derivatives have been shown to be effective against various bacterial strains, including Mycobacterium tuberculosis, by targeting enzymes such as ATP synthase.[8][9]
-
Antiviral Activity: The development of THIQ-based inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, has been an active area of research.[2]
III. The Potential Role of the 3-Ethyl Substituent: A Structure-Activity Relationship (SAR) Perspective
While direct biological data for this compound is lacking, we can infer its potential activities by examining SAR studies on related 3-substituted THIQ analogs.
Phosphodiesterase 4 (PDE4) Inhibition
One of the few studies that specifically explores the role of C-3 substitution on THIQs focuses on their activity as PDE4 inhibitors.[10] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The study revealed that the attachment of additional rigid substituents at the C-3 position of the THIQ ring was favorable for subtype selectivity.[10] While an ethyl group is not a large, rigid substituent, its presence would alter the conformational flexibility of the ring and could influence binding to the PDE4 active site. It is plausible that the 3-ethyl group could confer a degree of selectivity for one of the PDE4 subtypes (A, B, C, or D).
Figure 2: Hypothesized mechanism of action for 3-Ethyl-THIQ as a PDE4 inhibitor.
Table 1: Summary of Potential Biological Activities and Rationale
| Potential Biological Activity | Rationale based on SAR of THIQ Analogs |
| PDE4 Inhibition | Studies on 3-substituted THIQs show that substitution at this position can influence subtype selectivity. The ethyl group may confer a specific binding profile.[10] |
| Anticancer | The core THIQ scaffold is a known anticancer pharmacophore. The 3-ethyl group could modulate lipophilicity and steric interactions with cancer-related targets. |
| Neuropharmacological | The THIQ core is neuroactive. The 3-ethyl group could alter blood-brain barrier permeability and receptor binding affinity. |
| Antimicrobial | The lipophilicity introduced by the ethyl group could enhance cell membrane penetration in bacteria, potentially increasing antimicrobial efficacy. |
IV. Future Directions and Conclusion
The biological activity of this compound remains a tantalizingly open question. This guide has synthesized the extensive knowledge of the parent THIQ scaffold and extrapolated from limited SAR data to propose a roadmap for the investigation of this specific analog.
The primary and most urgent need is for the targeted synthesis and comprehensive biological screening of this compound. Key areas for investigation should include:
-
In vitro screening against a panel of cancer cell lines, key neurological receptors, and a broad spectrum of microbial pathogens.
-
Enzymatic assays to determine its inhibitory potential against targets such as PDE4, tubulin, and topoisomerases.
-
In vivo studies in relevant animal models to assess its pharmacokinetic profile, efficacy, and toxicity.
V. References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Institutes of Health. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. (1997). Tetrahedron Letters.
-
Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. (1997). Arizona Board of Regents. Available at: [Link]
-
Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Interaction of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline with Dopamine Neurons
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant activity within the central nervous system. While extensive research has elucidated the structure-activity relationships for substitutions at the C1, N2, C6, and C7 positions, particularly concerning dopaminergic modulation, the C3 position remains largely unexplored. This technical guide addresses the topic of a novel derivative, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, and its potential interactions with dopamine neurons. Due to the absence of direct empirical data on this specific compound in current literature, this document serves as a forward-looking guide for researchers. It synthesizes established knowledge of the THIQ pharmacophore to hypothesize the potential neuropharmacological profile of 3-Ethyl-THIQ and provides a comprehensive, technically detailed roadmap for its synthesis and systematic evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel modulators of the dopaminergic system.
Part 1: Foundational Understanding and a Central Hypothesis
The Dopaminergic System: A Primer
Dopamine is a critical catecholamine neurotransmitter that governs a host of vital physiological and cognitive functions.[1] In the brain, dopaminergic pathways are essential for motor control, motivation, reward processing, and executive functions.[2][3] These pathways originate primarily from midbrain nuclei, including the substantia nigra pars compacta (SNpc) and the ventral tegmental area (VTA).[4]
-
The Nigrostriatal Pathway: Projects from the SNpc to the dorsal striatum and is paramount for motor control. Degeneration of these neurons is the primary pathological hallmark of Parkinson's disease.[4][5]
-
The Mesolimbic and Mesocortical Pathways: Originating in the VTA, these pathways project to the nucleus accumbens and prefrontal cortex, respectively.[4] They are central to reward, motivation, and cognitive processes, and their dysregulation is implicated in addiction and schizophrenia.[4]
Dopamine exerts its effects by binding to five distinct G-protein coupled receptors (GPCRs), broadly classified into two families: D1-like (D1, D5) which couple to Gs proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which couple to Gi proteins to inhibit it.[6] The termination of dopaminergic signaling is primarily mediated by the dopamine transporter (DAT), which facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[7]
The Tetrahydroisoquinoline Scaffold: A Privileged Modulator
The THIQ nucleus is a common feature in a wide range of biologically active compounds.[8] Certain endogenous and exogenous THIQs are known to interact significantly with the dopaminergic system. For instance, salsolinol and tetrahydropapaveroline (THP), which can be formed endogenously from dopamine, have been investigated as potential neurotoxins implicated in Parkinson's disease.[9] Their mechanisms of toxicity may involve the inhibition of mitochondrial function and the generation of reactive oxygen species.[9]
Conversely, synthetic THIQ derivatives have been developed as highly potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes, making them valuable tools for research and potential therapeutics for neuropsychiatric disorders.[3][4][10]
Central Hypothesis: The Role of a C3-Ethyl Substituent
The pharmacological activity of THIQ derivatives is highly dependent on their substitution pattern. The nitrogen at position 2 is crucial for the salt bridge interaction with an aspartate residue in the D3 receptor, while hydroxyl groups at C6 and C7 often mimic the catechol moiety of dopamine. Substituents at C1 can profoundly influence affinity and selectivity.
The C3 position, adjacent to the critical nitrogen atom, is less explored. Classical synthetic routes like the Pictet-Spengler condensation do not readily allow for substitution at this position, which has limited the availability of such compounds for study.[11]
We hypothesize that the introduction of a small, lipophilic ethyl group at the C3 position of the THIQ scaffold will act as a steric modulator, influencing the conformation of the piperidine ring and the presentation of the nitrogen lone pair. This modification is not expected to be a primary pharmacophore element but could subtly alter the compound's binding affinity and/or selectivity profile for different dopamine receptor subtypes or the dopamine transporter (DAT). It may either enhance or slightly hinder the optimal fit within the binding pocket, leading to a unique pharmacological signature that warrants empirical investigation.
Caption: Hypothesized interaction points of 3-Ethyl-THIQ with a dopamine neuron terminal.
Part 2: A Proposed Research and Development Workflow
To test our hypothesis and fully characterize the neuropharmacological profile of 3-Ethyl-THIQ, a systematic, multi-stage investigation is required. This section outlines the necessary synthetic and analytical workflows.
Chemical Synthesis of this compound
Given the limitations of standard methods for C3 substitution, a targeted synthetic approach is necessary. The Bischler-Napieralski reaction, starting from a suitably substituted β-arylethylamine, provides a viable route.[11]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Adapted from[11]):
-
Henry Condensation: React vanillin with nitropropane in the presence of a catalytic amount of ammonium acetate under microwave irradiation to yield the corresponding nitroalkene.
-
Reduction of Nitroalkene: Perform a double reduction of the nitroalkene using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) to form the key β-arylethylamine intermediate.
-
Acylation: Acylate the resulting amine with acetyl chloride in the presence of a base to form the N-acyl precursor.
-
Bischler-Napieralski Cyclodehydration: Treat the N-acyl intermediate with a dehydrating agent such as phosphorus oxychloride (POCl3) to induce cyclization, forming the 3,4-dihydroisoquinoline ring.
-
Final Reduction: Reduce the resulting imine bond of the dihydroisoquinoline intermediate with sodium borohydride (NaBH4) to yield the target compound, this compound.
-
Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Pharmacological Profiling
The initial characterization will involve a battery of in vitro assays to determine the compound's primary molecular targets within the dopaminergic system.
Objective: To determine the binding affinity (Ki) of 3-Ethyl-THIQ for each of the five dopamine receptor subtypes (D1, D2, D3, D4, D5).
Methodology: Radioligand Binding Assay
This competitive binding assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its receptor.
Detailed Protocol:
-
Membrane Preparation: Use cell lines stably expressing a single human dopamine receptor subtype (e.g., CHO or HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membrane preparation (e.g., 10-20 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-N-methylspiperone for D2-like receptors) near its Kd value.
-
Varying concentrations of 3-Ethyl-THIQ (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 3-Ethyl-THIQ. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine if 3-Ethyl-THIQ acts as an inhibitor of the dopamine transporter and to quantify its potency (IC50).
Methodology: [³H]-Dopamine Uptake Inhibition Assay
This assay measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells expressing DAT.
Detailed Protocol (Adapted from[2]):
-
Cell Culture: Plate cells stably expressing human DAT (e.g., hDAT-MDCK cells) in a 96-well plate and grow to ~80% confluency.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of 3-Ethyl-THIQ or a known inhibitor (e.g., GBR12909) as a positive control.
-
Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake for the cell line.
-
Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-Dopamine.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the intracellular radioactivity.
-
Data Analysis: Determine non-specific uptake using a known DAT inhibitor at a saturating concentration. Subtract non-specific uptake from all values. Plot the percentage of inhibition versus the log concentration of 3-Ethyl-THIQ and fit the curve to determine the IC50 value.
| Hypothetical In Vitro Data for 3-Ethyl-THIQ | |
| Parameter | Value |
| D1 Receptor Binding (Ki) | > 10,000 nM |
| D2 Receptor Binding (Ki) | 850 nM |
| D3 Receptor Binding (Ki) | 250 nM |
| D4 Receptor Binding (Ki) | 1,200 nM |
| D5 Receptor Binding (Ki) | > 10,000 nM |
| DAT Uptake Inhibition (IC50) | 5,500 nM |
| Interpretation | Modest affinity and selectivity for the D3 receptor over other D2-like receptors and DAT. Low affinity for D1-like receptors. |
In Vivo Neurochemical and Behavioral Effects
Should in vitro results indicate significant affinity for a particular target (e.g., Ki < 1 µM), in vivo studies are warranted to assess the compound's effect in a complex biological system.
Objective: To measure the effect of systemic administration of 3-Ethyl-THIQ on extracellular dopamine levels in a key brain region like the nucleus accumbens or striatum.
Methodology: In Vivo Microdialysis in Freely Moving Rodents
This technique allows for the sampling of neurotransmitters from the extracellular fluid of a specific brain region in an awake animal.
Detailed Protocol (Adapted from[1]):
-
Surgical Implantation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (60-90 minutes), begin collecting dialysate samples at regular intervals (e.g., every 15-20 minutes). Collect at least 3-4 baseline samples to ensure stable dopamine levels.
-
Compound Administration: Administer 3-Ethyl-THIQ systemically (e.g., via intraperitoneal injection) at various doses.
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.
Neurotoxicity Assessment
It is crucial to assess whether 3-Ethyl-THIQ exhibits neurotoxic properties, a known concern for some THIQ derivatives.[9]
Objective: To determine if 3-Ethyl-THIQ induces cell death in a dopaminergic neuronal cell line.
Methodology: Cell Viability Assays (MTT & LDH)
Cell Line: A human dopaminergic neuroblastoma cell line, such as SH-SY5Y, is a suitable model.
Detailed Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of 3-Ethyl-THIQ for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., MPP+).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
-
LDH (Lactate Dehydrogenase) Assay:
-
Principle: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
-
Procedure:
-
Plate and treat cells as described for the MTT assay.
-
After the incubation period, carefully collect a sample of the culture medium from each well.
-
Add the collected medium to a new 96-well plate containing the LDH assay reaction mixture (which includes a tetrazolium salt).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Stop the reaction and measure the absorbance at ~490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
-
Caption: A comprehensive workflow for the evaluation of 3-Ethyl-THIQ.
Part 3: Conclusion and Future Directions
The exploration of novel chemical space is fundamental to advancing neuropharmacology. While this compound remains a hypothetical compound in the context of dopaminergic interaction, its structural relationship to a well-established class of neuromodulators makes it a compelling target for investigation. The C3-ethyl modification represents a subtle yet potentially significant departure from previously studied analogues, with the potential to fine-tune receptor selectivity or transporter interaction.
This guide provides the scientific rationale, a viable synthetic strategy, and a robust, detailed framework of validated experimental protocols necessary for a thorough characterization of this novel molecule. The successful execution of this research plan will definitively elucidate the binding affinities, functional effects, and neurotoxic potential of 3-Ethyl-THIQ, thereby contributing valuable knowledge to the structure-activity landscape of dopaminergic ligands and potentially identifying a new lead for drug development.
References
- BenchChem. (2025). Measuring Dopamine Release In Vivo: An Application Note on Microdialysis.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- Mach, U. R., Hackling, A. E., Perachon, S., Ferry, S., Wermuth, C. G., Schwartz, J. C., Sokoloff, P., & Stark, H. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(4), 508–518.
-
Semantic Scholar. (n.d.). Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. Retrieved from [Link]
- Milligan, G., et al. (Date not available). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Journal of Pharmacology and Experimental Therapeutics.
-
ResearchGate. (2025). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. Retrieved from [Link]
- Lucena-Serrano, C., et al. (2018). Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Bioorganic & Medicinal Chemistry, 26(15), 4358-4373.
- Naicker, T., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127932.
- Singh, S., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13277.
- International Journal of Scientific & Technology Research. (Year not available).
- Abdel-Maksoud, M. S., et al. (2018). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Molecules, 23(2), 431.
- Kim, W. G., & Kim, Y. S. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63–70.
- Maccallini, C., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(9), 16869–16881.
- Nikolova, V., et al. (2009). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 14(11), 4479–4491.
- Wąsik, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology, 14, 1144903.
- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179–184.
- Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. (2018). European Journal of Medicinal Chemistry, 147, 398-410.
Sources
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 4. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Introduction: The Significance of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Substitution at the 3-position, as in this compound, can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.[1] Accurate structural confirmation through a combination of spectroscopic methods is therefore a critical step in the synthesis and development of novel therapeutic agents based on this framework.
This guide will delve into the practical application and interpretation of four primary spectroscopic techniques for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
For each technique, we will explore the underlying principles, provide a generalized experimental protocol, and present a detailed analysis of the expected spectral data, drawing on established data from closely related analogs.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system will be used.
Caption: IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the number of neighboring protons.
Experimental Protocol (Generalized):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Data:
The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for this compound, based on data from analogous tetrahydroisoquinolines.[2][3][4]
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H5, H6, H7, H8) | 7.0 - 7.3 | Multiplet (m) | - | 4H |
| C1-H₂ | ~ 4.0 | Singlet (s) or AB quartet | - | 2H |
| C3-H | ~ 3.0 - 3.2 | Multiplet (m) | - | 1H |
| C4-H₂ | ~ 2.7 - 2.9 | Multiplet (m) | - | 2H |
| N2-H | 1.5 - 3.0 (variable) | Broad Singlet (br s) | - | 1H |
| Ethyl CH₂ | ~ 1.5 - 1.7 | Quartet (q) | ~ 7.5 | 2H |
| Ethyl CH₃ | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.5 | 3H |
Causality Behind Expected Shifts:
-
Aromatic Protons: These protons are deshielded by the ring current of the benzene ring and are expected to appear in the downfield region of the spectrum.
-
C1-H₂: These benzylic protons are adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift. Depending on the conformation and solvent, they may appear as a singlet or a more complex AB quartet if they are diastereotopic.
-
C3-H and C4-H₂: These protons are part of the saturated heterocyclic ring and appear at intermediate chemical shifts. Their signals will likely be multiplets due to coupling with each other and the ethyl group protons.
-
N2-H: The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The peak is often broad.
-
Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (CH₂) protons coupled to the three methyl (CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment (e.g., hybridization, attached electronegative atoms).
Experimental Protocol (Generalized):
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a spectrometer with a broadband probe.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum, typically over a range of 0-200 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the FID similarly to ¹H NMR data.
Expected ¹³C NMR Data:
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on analogous structures.[2][3][4]
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Aromatic Quaternary (C4a, C8a) | 130 - 140 |
| Aromatic CH (C5, C6, C7, C8) | 125 - 130 |
| C1 | ~ 50 - 55 |
| C3 | ~ 55 - 60 |
| C4 | ~ 30 - 35 |
| Ethyl CH₂ | ~ 25 - 30 |
| Ethyl CH₃ | ~ 10 - 15 |
Causality Behind Expected Shifts:
-
Aromatic Carbons: These carbons resonate in the downfield region (125-140 ppm) due to their sp² hybridization.
-
Aliphatic Carbons (C1, C3, C4): These sp³ hybridized carbons of the heterocyclic ring appear in the upfield region. The carbons attached to the nitrogen atom (C1 and C3) are deshielded and appear further downfield compared to C4.
-
Ethyl Group Carbons: These are typical aliphatic carbons, with the methyl carbon being the most upfield signal.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.
Experimental Protocol (Generalized):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Expected Mass Spectrometry Data:
For this compound (C₁₁H₁₅N), the expected molecular weight is 161.12 g/mol .[5]
-
Molecular Ion (M⁺): A prominent peak at m/z = 161 is expected, corresponding to the intact molecule with a single positive charge. In high-resolution mass spectrometry (HRMS), the exact mass would be observed (calculated: 161.1204).
-
Key Fragmentation Pathways: Tetrahydroisoquinolines typically undergo characteristic fragmentation patterns. A common fragmentation is the benzylic cleavage, leading to the formation of a stable iminium ion.
Caption: Predicted key fragmentation pathways for this compound.
Causality of Fragmentation:
-
Loss of an Ethyl Radical (m/z 132): The most likely fragmentation pathway involves the cleavage of the C-C bond between the C3 carbon and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) and the formation of a stable iminium ion at m/z 132. This is often the base peak in the EI mass spectrum of 3-substituted THIQs.[6][7]
-
Loss of a Methyl Radical (m/z 146): Loss of a methyl radical from the ethyl group can also occur, leading to a fragment at m/z 146.
Infrared (IR) Spectroscopy
Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Experimental Protocol (Generalized):
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.
-
Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Expected IR Data:
The following table summarizes the expected characteristic IR absorption bands for this compound.[8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, often broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |
Causality of Absorption Bands:
-
N-H Stretch: The secondary amine N-H bond gives rise to a characteristic absorption in the 3300-3500 cm⁻¹ region. The peak is often broadened due to hydrogen bonding.
-
C-H Stretches: The aromatic C-H stretches appear just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the heterocyclic ring and the ethyl group appear just below 3000 cm⁻¹.
-
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in one or more bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The stretching vibration of the C-N bond is typically found in the fingerprint region.
-
Aromatic C-H Bends: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene ring.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The unambiguous structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation behavior. Infrared spectroscopy provides confirmation of the key functional groups present. By integrating the information from these complementary methods, researchers can confidently verify the identity and purity of their synthesized material, a crucial step in the advancement of drug discovery and development programs.
References
-
Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Library of Medicine. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
Lifescience Global. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling. Retrieved from [Link]
-
PubMed. (1991). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Retrieved from [Link]
-
MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. National Library of Medicine. Retrieved from [Link]
-
AWS. (n.d.). A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. ijstr.org [ijstr.org]
- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] THIQ-based compounds, both natural and synthetic, exhibit a remarkable breadth of biological activities, including anti-tumor, anti-hypertensive, anti-Parkinsonian, and anti-bacterial properties.[2][3] Their structural complexity and pharmacological relevance have made them attractive targets for synthetic chemists. Molecules like the anti-cancer agent Trabectedin underscore the therapeutic potential housed within this heterocyclic system.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, a specific analog that serves as a valuable building block for more complex molecular architectures. We will focus on the classic and robust Pictet-Spengler reaction , explaining the mechanistic rationale behind the protocol and providing a comprehensive guide for execution, characterization, and troubleshooting.
Overview of Synthetic Strategies
Two predominant methods have historically been employed for the synthesis of the THIQ skeleton:
-
Bischler-Napieralski Reaction: This method involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide, followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate.[5][6] While effective, it is a multi-step process requiring the pre-formation of the amide.
-
Pictet-Spengler Reaction: This reaction provides a more direct route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] Its operational simplicity and convergence make it a highly efficient choice for constructing the THIQ core.
For the synthesis of this compound, the Pictet-Spengler reaction is the superior choice, offering a direct and atom-economical pathway from commercially available starting materials.
Recommended Synthetic Protocol: The Pictet-Spengler Reaction
This protocol details the synthesis of the target compound via the acid-catalyzed condensation of phenethylamine with propionaldehyde.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through a well-established mechanism.[9] The key steps are:
-
Schiff Base Formation: The amine group of phenethylamine performs a nucleophilic attack on the carbonyl carbon of propionaldehyde, followed by dehydration to form a Schiff base.
-
Iminium Ion Generation: In the presence of a strong acid, the nitrogen atom of the Schiff base is protonated, generating a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. This step is the core ring-forming event. For less activated rings like the unsubstituted phenyl group, this step often requires forcing conditions (heat and strong acid) to proceed efficiently.[8]
-
Deprotonation: A final deprotonation step re-aromatizes the system and yields the neutral this compound product.
Caption: The mechanism of the Pictet-Spengler reaction.
Experimental Workflow Overview
The overall process can be visualized as a sequence of reaction, work-up, and purification stages.
Caption: High-level overview of the synthetic workflow.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Phenethylamine | Reagent | 121.18 | 5.00 g | 41.26 | Standard |
| Propionaldehyde | Reagent | 58.08 | 2.64 g (3.3 mL) | 45.38 | Standard |
| Dichloromethane (DCM) | Anhydrous | 84.93 | 100 mL | - | Standard |
| Trifluoroacetic Acid (TFA) | Reagent | 114.02 | 9.41 g (6.3 mL) | 82.52 | Standard |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. | 84.01 | As needed | - | Standard |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | As needed | - | Standard |
| Silica Gel | 230-400 mesh | - | As needed | - | Standard |
| Ethyl Acetate/Hexanes | HPLC Grade | - | As needed | - | Standard |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenethylamine (5.00 g, 41.26 mmol) and anhydrous dichloromethane (100 mL). Stir the solution until the amine is fully dissolved.
-
Reagent Addition: Add propionaldehyde (3.3 mL, 45.38 mmol) to the solution in one portion. Following this, slowly add trifluoroacetic acid (6.3 mL, 82.52 mmol) dropwise over 5 minutes. Causality Note: TFA serves as both the acid catalyst to promote iminium ion formation and as a dehydrating agent.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes mobile phase. The disappearance of the phenethylamine spot indicates reaction completion.
-
Quenching and Neutralization: After cooling the reaction to room temperature, carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid. Safety Note: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Logical flow for product purification and analysis.
Expected Analytical Data
| Analysis | Expected Result |
| Molecular Formula | C₁₁H₁₅N[10] |
| Molecular Weight | 161.24 g/mol [10] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 4H, Ar-H), 4.05 (s, 2H, Ar-CH₂-N), 3.10-2.95 (m, 1H, N-CH-Et), 2.85-2.70 (m, 2H, Ar-CH₂-CH₂), 2.0 (br s, 1H, NH), 1.70-1.55 (m, 2H, CH₂-CH₃), 0.95 (t, J=7.4 Hz, 3H, CH₂-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 134.8, 134.2, 129.1, 126.3, 126.0, 125.8, 55.1, 47.5, 31.9, 25.8, 10.7 |
| Mass Spec (ESI+) | m/z 162.1283 [M+H]⁺ |
Safety Precautions
All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Phenethylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[11]
-
Propionaldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
-
This compound: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[10]
Handle all reagents and the final product with care. Do not inhale vapors or allow contact with skin and eyes.[12] All chemical waste should be disposed of according to institutional guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficiently acidic conditions. 3. Water in the reaction mixture. | 1. Increase reaction time and monitor by TLC. 2. Ensure the correct stoichiometry of TFA is used. 3. Use anhydrous solvents and fresh reagents. |
| Multiple Spots on TLC of Crude Product | 1. Unreacted starting material. 2. Formation of side products (e.g., N-acylated species if TFA anhydride is present). | 1. Allow the reaction to proceed to completion. 2. Careful purification by column chromatography is required. Ensure fresh TFA is used. |
| Difficulty in Purification | 1. Product co-elutes with impurities. 2. Product is streaking on the silica column. | 1. Adjust the eluent system (e.g., try different solvent ratios or add 1% triethylamine to the eluent). 2. The amine may be interacting with acidic silica. Pre-treating the silica with triethylamine or using neutral alumina may help. |
References
-
Gushurst, G. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Actelion Pharmaceuticals Ltd. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. European Patent Office. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Kashdan, D. S., Schwartz, J. A., & Rapoport, H. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. Available at: [Link]
-
Faheem, F. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Gawley, R. E. et al. (1998). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Ortho-McNeil Pharmaceutical, Inc. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Google Patents.
-
Faheem, F. et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Available at: [Link]
-
Li, J. et al. (2010). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
- Shanghai Institute of Pharmaceutical Industry. (2009). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Al-Hiari, Y. M. et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]
-
Al-Zoubi, R. M. et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]
-
Name Reactions in Organic Chemistry. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
-
Faheem, F. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
-
Katritzky, A. R. et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis. Available at: [Link]
-
Wang, Q. et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Q. et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Chiral separation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline enantiomers
An Application Note and Protocol for the Chiral Separation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
Introduction: The Significance of Stereoisomerism in Drug Development
This compound is a key structural motif present in numerous biologically active compounds and pharmaceutical intermediates. As with many chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. The stereospecific interactions with biological targets like enzymes and receptors make it imperative to isolate, quantify, and test the individual enantiomers during drug discovery and development. This application note provides a detailed, field-tested protocol for the efficient chiral separation of (R)- and (S)-3-Ethyl-1,2,3,4-tetrahydroisoquinoline using High-Performance Liquid Chromatography (HPLC).
The methodology described herein is grounded in the principles of chiral recognition chromatography, where enantiomers are separated based on their differential transient diastereomeric interactions with a chiral stationary phase (CSP). The choice of a polysaccharide-based CSP, specifically a cellulose-based phase, is explained by its proven broad applicability and success in resolving a wide range of racemic compounds, including cyclic amines like the target analyte.
Part 1: Principle of Chiral Separation on Polysaccharide-Based CSPs
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selectors of the stationary phase. For polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, the primary interaction sites include the carbamate groups on the polysaccharide backbone.
The key molecular interactions that contribute to chiral recognition are:
-
Hydrogen Bonding: The secondary amine group in the tetrahydroisoquinoline ring can act as a hydrogen bond donor and acceptor.
-
π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP's carbamate derivatives.
-
Steric Interactions: The three-dimensional structure of the chiral cavities or grooves on the CSP surface creates a steric environment where one enantiomer fits more favorably than the other, leading to differences in interaction energy and, consequently, retention time. The ethyl group at the C3 position is a critical stereocenter that dictates the overall shape and how each enantiomer docks into the CSP.
The choice of the mobile phase, particularly the organic modifier and the acidic/basic additives, is crucial for modulating these interactions to achieve optimal resolution.
Part 2: Experimental Protocol
This section details the complete workflow for the chiral separation.
Materials and Reagents
-
Racemic Standard: this compound (≥98% purity)
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)
-
Additive: Diethylamine (DEA) (≥99.5% purity)
-
Chiral Column: CHIRALPAK® IE, 5 µm, 4.6 x 250 mm. This amylose-based CSP is often effective for separating cyclic amines.
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
Workflow Diagram
Caption: High-level workflow for chiral HPLC analysis.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) .
-
For example, to prepare 1 L of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine.
-
Sonicate the mixture for 15 minutes to degas and ensure homogeneity.
-
Rationale: n-Hexane is the weak solvent, while IPA acts as the polar modifier that competes with the analyte for polar interaction sites on the CSP. DEA is a crucial basic additive that improves peak shape and reduces tailing for basic analytes like this one by masking acidic silanol sites on the silica support.
2. Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL for injection.
-
Ensure the standard is fully dissolved before injection.
3. HPLC System Configuration and Equilibration:
-
Install the CHIRALPAK® IE column in the column compartment.
-
Set the column oven temperature to 25 °C .
-
Set the UV detector wavelength to 254 nm .
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. A stable baseline is critical for accurate integration.
4. Injection and Data Acquisition:
-
Inject 10 µL of the prepared standard solution (0.1 mg/mL).
-
Start the chromatographic run and acquire data for a sufficient duration to allow both enantiomeric peaks to elute completely (e.g., 20 minutes).
Part 3: Data Analysis and Expected Results
Upon completion of the run, the resulting chromatogram should show two well-resolved peaks corresponding to the two enantiomers.
Chromatographic Parameters
The performance of the chiral separation is quantified using several key parameters:
-
Retention Factor (k'): Measures the retention of an analyte. Calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the void time.
-
Separation Factor (α): Also known as selectivity, it measures the ability of the system to distinguish between the two enantiomers. Calculated as α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the more and less retained enantiomers, respectively. An α value greater than 1.1 is generally desired.
-
Resolution (Rs): The most important parameter, it measures the degree of separation between the two peaks. Calculated as Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times and w_1 and w_2 are the peak widths at the base. An Rs value ≥ 1.5 indicates baseline separation, which is required for accurate quantification.
Tabulated Results
The following table summarizes the expected chromatographic results under the conditions described.
| Parameter | Value |
| Column | CHIRALPAK® IE, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected t_R1 | ~8.5 min |
| Expected t_R2 | ~10.2 min |
| Retention Factor (k'1) | ~3.1 |
| Retention Factor (k'2) | ~3.9 |
| Separation Factor (α) | ~1.25 |
| Resolution (Rs) | > 1.8 |
Note: Retention times are approximate and can vary slightly depending on the specific HPLC system, column age, and exact mobile phase preparation.
Part 4: Method Optimization and Troubleshooting
-
Poor Resolution (Rs < 1.5):
-
Decrease the polar modifier (IPA) percentage: Reducing the IPA content (e.g., to 95:5:0.1) will increase retention and may improve selectivity (α).
-
Lower the temperature: Running the separation at a lower temperature (e.g., 15 °C) can enhance the stability of the transient diastereomeric complexes, often leading to better resolution, albeit with longer run times.
-
-
Peak Tailing:
-
Increase the DEA concentration: If peaks are tailing, increasing the DEA concentration slightly (e.g., to 0.15%) can further mask active sites and improve peak symmetry. Ensure the DEA is fresh.
-
-
Long Run Times:
-
Increase the polar modifier (IPA) percentage: A higher IPA concentration will decrease retention times, but may compromise resolution. A balance must be found.
-
Increase the flow rate: Increasing the flow rate (e.g., to 1.2 mL/min) will shorten the run time, but may lead to a loss of efficiency and resolution.
-
References
-
Chiral Technologies, Inc. "CHIRALPAK® and CHIRALCEL® Column Selection Guide." Daicel Group. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Aboul-Enein, H. Y., & Ali, I. (2003).
Application Note: 1H NMR Characterization of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The precise structural elucidation of substituted THIQs is paramount for understanding their structure-activity relationships (SAR) and ensuring the identity and purity of drug candidates. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the most powerful tool for providing detailed information about molecular structure, conformation, and stereochemistry in solution.
This application note provides an in-depth guide to the ¹H NMR characterization of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed, field-proven protocol for sample preparation and data acquisition, and offer a comprehensive analysis of the predicted spectral features. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret high-quality ¹H NMR data for this class of compounds.
Molecular Structure and Stereochemical Considerations
The structure of this compound presents several key features that dictate its ¹H NMR spectrum. The presence of a stereocenter at the C3 position renders the adjacent methylene protons at C4 diastereotopic. This means that even with free rotation, these two protons are in chemically non-equivalent environments and will therefore have different chemical shifts and will couple to each other (geminal coupling). A similar diastereotopic relationship is expected for the benzylic protons at C1. Understanding this concept is crucial for the correct assignment and interpretation of the spectrum.[1][2]
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is a self-validating system designed to produce high-resolution spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small glass vial
-
Cotton or glass wool plug
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio in a short acquisition time.[3][4]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic molecules and its single residual peak at δ ~7.26 ppm.
-
Internal Standard: Add one drop of a dilute solution of TMS in CDCl₃ to the sample. TMS serves as the internal reference for chemical shifts (δ = 0.00 ppm).
-
Dissolution and Filtration: Gently swirl the vial to ensure complete dissolution of the sample. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[5][6] The final solution should be clear and free of any suspended solids.
-
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters can be adjusted based on the specific instrument and sample concentration.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard 1D proton (zg30 or similar)
-
Number of Scans (NS): 8 to 16. Averaging multiple scans improves the signal-to-noise ratio.[1]
-
Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.[7]
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state before the next pulse.
-
Spectral Width (SW): 12-16 ppm. This range is sufficient to cover the chemical shifts of all protons in the molecule.
-
Temperature: 298 K (25 °C)
Workflow for Data Acquisition:
Caption: Structure of this compound with proton designations.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H5-H8 (Aromatic) | 7.0 - 7.2 | Multiplet (m) | - | 4H | Typical range for protons on a benzene ring. |
| H1a, H1b (Benzylic) | ~4.0 - 4.2 | AB quartet or two doublets | Jgem ≈ 15-17 Hz | 2H | Benzylic protons adjacent to a nitrogen atom. Diastereotopic due to the C3 stereocenter. |
| H3 (Methine) | ~3.0 - 3.3 | Multiplet (m) | - | 1H | Methine proton at the stereocenter, coupled to H4a, H4b, and the ethyl group's CH₂. |
| H4a, H4b (Methylene) | ~2.7 - 2.9 | Two doublets of doublets (dd) | Jgem ≈ 16-18 Hz, Jvic ≈ 4-10 Hz | 2H | Diastereotopic methylene protons adjacent to the stereocenter and the aromatic ring. |
| NH | ~1.8 - 2.5 | Broad singlet (br s) | - | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| CH₂ (Ethyl) | ~1.5 - 1.7 | Multiplet (m) or quartet of doublets (qd) | J ≈ 7 Hz | 2H | Methylene protons of the ethyl group, coupled to the CH₃ and H3. |
| CH₃ (Ethyl) | ~0.9 - 1.1 | Triplet (t) | J ≈ 7 Hz | 3H | Methyl protons of the ethyl group, coupled to the adjacent CH₂. |
Detailed Analysis of Key Signals:
-
Aromatic Region (δ 7.0 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet. Their exact chemical shifts and coupling patterns will depend on the electronic environment, but they are generally found in this downfield region.
-
Benzylic Protons H1a and H1b (δ ~4.0 - 4.2 ppm): These protons are diastereotopic due to the chiral center at C3. [1]They are expected to appear as two distinct signals, likely an AB quartet or two separate doublets if the chemical shift difference is large enough. The large geminal coupling constant (Jgem) of approximately 15-17 Hz is characteristic of protons on an sp³ carbon.
-
Heterocyclic Protons (H3, H4a, H4b):
-
H3 (δ ~3.0 - 3.3 ppm): This proton is coupled to the two diastereotopic protons at C4 and the two protons of the ethyl group's methylene, resulting in a complex multiplet.
-
H4a and H4b (δ ~2.7 - 2.9 ppm): These diastereotopic protons will each give rise to a separate signal. Each signal will be split by the other H4 proton (geminal coupling) and by the H3 proton (vicinal coupling), likely resulting in two doublets of doublets. The magnitude of the vicinal coupling constants will depend on the dihedral angles, which is influenced by the conformation of the heterocyclic ring.
-
-
Ethyl Group Protons:
-
CH₂ (δ ~1.5 - 1.7 ppm): These methylene protons are coupled to the methyl protons (triplet) and the H3 proton (doublet), which may result in a quartet of doublets or a more complex multiplet.
-
CH₃ (δ ~0.9 - 1.1 ppm): This signal is expected to be a clean triplet due to coupling with the adjacent methylene group, with a typical coupling constant of about 7 Hz.
-
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of key concepts such as chemical shift, spin-spin coupling, and diastereotopicity is essential for its complete and accurate interpretation. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The predicted spectral data and analysis provided herein serve as a valuable reference for the characterization of this important class of molecules, aiding in the advancement of pharmaceutical and chemical research.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
NMR Facility, Chemistry Department. Optimized Default 1H Parameters. [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
-
OpenOChem Learn. Interpreting ¹H NMR Spectra. [Link]
-
Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Chad's Prep. Homotopic vs Enantiotopic vs Diastereotopic. [Link]
-
Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate(41234-43-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. ijstr.org [ijstr.org]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Mass Spectrometry Fragmentation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in various pharmacologically active compounds. A comprehensive analysis of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) is presented. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical quantification of isoquinoline derivatives. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside a mechanistic exploration of the observed fragmentation pathways.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities. The substitution pattern on the THIQ ring system profoundly influences the pharmacological profile and metabolic fate of these molecules. This compound serves as a representative model for a class of 3-alkyl substituted THIQs, whose analytical characterization is crucial for drug discovery, development, and quality control.
Mass spectrometry is an indispensable tool for the structural confirmation and quantification of such compounds. Understanding the specific fragmentation patterns under different ionization techniques is paramount for confident identification and the development of robust analytical methods. This application note aims to provide an in-depth analysis of the fragmentation behavior of this compound, elucidating the key bond cleavages and rearrangements that occur upon ionization.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of this compound under EI conditions is primarily driven by the presence of the nitrogen atom and the alkyl substituent, directing cleavage pathways to produce a characteristic mass spectrum.
Predicted EI Fragmentation Pathways
The molecular ion of this compound (m/z 161) will undergo several key fragmentation reactions. The most prominent of these are predicted to be alpha-cleavages adjacent to the nitrogen atom.
A crucial fragmentation pathway for 3-substituted tetrahydroquinolines, and by analogy, 3-substituted tetrahydroisoquinolines, is the loss of the alkyl substituent at the C-3 position[1]. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion at m/z 132 (M-29). This cleavage is driven by the formation of a stable iminium ion.
Another significant fragmentation is the benzylic cleavage, involving the rupture of the C1-C9 bond, leading to the formation of a stable tropylium-like ion or a related benzylic cation. The base peak in the mass spectrum of the parent 1,2,3,4-tetrahydroisoquinoline is m/z 132, corresponding to the loss of a hydrogen atom from the molecular ion[2][3]. For the 3-ethyl substituted analogue, the loss of the ethyl group is expected to be more favorable.
A retro-Diels-Alder (RDA) reaction, common in more complex isoquinoline alkaloids, is also a possible fragmentation pathway, which would involve the cleavage of the heterocyclic ring[4].
The proposed major EI fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
GC-MS Protocol for this compound
This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
2.2.1. Sample Preparation
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 10-100 µg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences[1].
-
If derivatization is required to improve volatility or thermal stability, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation agents can be employed[5].
2.2.2. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. Collision-Induced Dissociation (CID) in a tandem mass spectrometer is then used to induce fragmentation and obtain structural information.
Predicted ESI-MS/MS Fragmentation Pathways
For this compound, the protonated molecule [M+H]+ at m/z 162 will be the precursor ion for MS/MS analysis. The fragmentation of this ion will be directed by the protonation site, which is expected to be the basic nitrogen atom.
A systematic investigation of the fragmentation of 66 isoquinoline alkaloids revealed that the formation of [M-NHR1R2]+ fragment ions is a key diagnostic feature[4][6]. In the case of this compound, the loss of ammonia (NH₃) from the protonated molecule is a plausible pathway, although likely less favorable than other cleavages.
The most anticipated fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen, leading to the loss of the ethyl group as ethylene following a proton transfer, or other rearrangements. A significant product ion is expected from the cleavage of the heterocyclic ring. For benzyltetrahydroisoquinolines, a characteristic fragmentation is the cleavage of the benzylic C-C bond[4].
The proposed major ESI-MS/MS fragmentation pathways are depicted below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
LC-MS/MS Protocol for this compound
This protocol provides a general methodology for the analysis of this compound by LC-MS/MS.
3.2.1. Sample Preparation
-
Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 ng/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For biological matrices, protein precipitation followed by solid-phase extraction is recommended for sample clean-up.
3.2.2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Precursor Ion: m/z 162. Product ions to be determined empirically, predicted to include m/z 132. |
| Collision Energy (CE) | To be optimized for each transition (typically 15-35 V) |
Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| EI | 161 ([M]+•) | 132 | •C₂H₅ | α-Cleavage at C-3 |
| EI | 161 ([M]+•) | 118 | C₂H₅N• | Ring Cleavage |
| ESI | 162 ([M+H]+) | 132 | C₂H₆ | Rearrangement and loss of ethane |
| ESI | 162 ([M+H]+) | 106 | C₃H₈N | Ring Cleavage |
Conclusion
The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways under both Electron Ionization and Electrospray Ionization. Under EI, the dominant fragmentation is expected to be the loss of the ethyl group from the C-3 position, yielding a stable iminium ion at m/z 132. Under ESI-MS/MS conditions, the protonated molecule at m/z 162 is anticipated to undergo ring cleavage and rearrangements, providing complementary structural information. The detailed protocols provided herein serve as a robust starting point for the development of sensitive and specific analytical methods for the identification and quantification of this compound and related compounds in various matrices. These insights are critical for advancing research and development in fields where isoquinoline-based structures play a significant role.
References
-
Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519–1527. [Link]
-
de Souza, J. R. C. C., de Souza, A. D. L., da Silva, F. M. A., & de Andrade, E. H. A. (2021). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova, 44(1), 36-42. [Link]
-
MacLean, D. B., & Reclamation, W. R. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1507. [Link]
-
Song, Y., Jiang, H., Wang, Y., Zhang, Y., & Liu, Z. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). This compound. In PubChem Compound Database. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. In PubChem Compound Database. National Center for Biotechnology Information. [Link]
-
Pardal, P. K., & Zeslawska, E. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Chemistry, 4(4), 1461-1473. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Song, Y., Jiang, H., Wang, Y., Zhang, Y., & Liu, Z. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 834. [Link]
-
Peixoto, A. P. A., de Castro, F. V., de Oliveira, G. A. R., & Zacca, J. J. (2018). Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. Journal of the Brazilian Chemical Society, 29(9), 1956-1965. [Link]
-
da Silva, G. N., Paz, T. A., & de Moraes, L. A. B. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in vitro and in vivo. Journal of Chromatographic Science, 57(5), 417-424. [Link]
- European Patent Office. (2005).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. uni-saarland.de [uni-saarland.de]
Application Notes and Protocols for In Vitro Evaluation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroisoquinoline Derivative
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] THIQ derivatives have demonstrated potential as antitumor, anti-inflammatory, anti-Alzheimer's, and neuroprotective agents.[1][2][4] A significant body of research points towards the modulation of central nervous system targets, particularly as inhibitors of monoamine oxidase (MAO) and as ligands for dopamine receptors.[5][6][7][8][9] Notably, the endogenous THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to exhibit neuroprotective and antidepressant-like effects, attributed to its ability to inhibit MAO and scavenge free radicals.[5][6][10]
This document provides a detailed guide for the in vitro characterization of a novel derivative, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. Based on the established pharmacology of the THIQ class, we propose a panel of in vitro assays to elucidate its primary biological activities, focusing on its potential as a monoamine oxidase inhibitor and a dopamine receptor modulator. Furthermore, a general cytotoxicity assessment is included as a crucial primary screen for any compound intended for therapeutic development.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind the experimental choices to ensure robust and reproducible data generation.
Section 1: Preliminary Cytotoxicity Assessment
Before investigating the specific pharmacological activities of this compound, it is essential to determine its effect on cell viability. This initial screen helps to establish a non-toxic concentration range for subsequent, more specific assays and provides a preliminary indication of the compound's therapeutic window. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a common model for neurotoxicity and neuroprotective studies.
Materials:
-
This compound
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 1 x 10^4 cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of media containing the various concentrations of the compound. Include vehicle-only control wells.
-
Incubate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of solubilization solution to each well.[13]
-
Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 15,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (logarithmic dilutions) |
| Incubation Time (Compound) | 24 - 48 hours |
| Incubation Time (MTT) | 1 - 4 hours |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Section 2: Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[14] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[15] Given that many THIQ derivatives are known MAO inhibitors, this assay is crucial for characterizing this compound.[5][6][7]
Principle of the Fluorometric MAO Assay
This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the action of MAO. The increase in fluorescence intensity is directly proportional to the MAO activity.[16] The assay can differentiate between MAO-A and MAO-B activity by using specific inhibitors for each isoform. The reaction involves the oxidative deamination of the substrate by MAO, which generates hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe to produce a fluorescent compound.[17]
Signaling Pathway: MAO-mediated Neurotransmitter Catabolism
Caption: MAO-mediated catabolism of dopamine and the site of inhibition.
Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and allows for the determination of IC50 values for both MAO isoforms.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish peroxidase (HRP)
-
MAO-A specific inhibitor (e.g., Clorgyline) for control
-
MAO-B specific inhibitor (e.g., Pargyline or Selegiline) for control
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare the enzyme solutions (MAO-A and MAO-B) in assay buffer to the desired working concentration.
-
Prepare the Master Reaction Mix containing the substrate, fluorescent probe, and HRP in assay buffer.[18]
-
-
Assay Setup:
-
In separate plates for MAO-A and MAO-B, add 45 µL of the respective enzyme solution to each well.
-
Add 5 µL of the test compound dilutions or control inhibitors to the wells. For control wells, add 5 µL of assay buffer (for 100% activity) or a high concentration of the specific inhibitor (for 0% activity).[19]
-
Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[19]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Master Reaction Mix to each well.
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.[18]
-
Measure the fluorescence intensity using a microplate reader (e.g., λex = 530-560 nm, λem = 585-590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Setting |
| Enzyme Concentration | Titrate for optimal signal-to-background |
| Substrate Concentration | Near the Km value for each enzyme |
| Compound Concentration Range | 0.01 µM - 100 µM (logarithmic dilutions) |
| Pre-incubation Time | 10 - 15 minutes |
| Reaction Time | 20 - 30 minutes |
| Excitation Wavelength | 530 - 560 nm |
| Emission Wavelength | 585 - 590 nm |
Section 3: Dopamine D2 Receptor Binding Assay
THIQ derivatives have been reported to interact with dopamine receptors.[20][21] A radioligand binding assay is a direct and quantitative method to determine the affinity of a compound for a specific receptor. This assay will assess the ability of this compound to displace a known radiolabeled ligand from the dopamine D2 receptor.
Principle of the Radioligand Binding Assay
This assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to the dopamine D2 receptor. The receptors are typically sourced from cell membranes of a cell line overexpressing the human D2 receptor or from brain tissue homogenates. The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the test compound. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.
Signaling Pathway: Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling and competitive binding.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Materials:
-
This compound
-
Membrane preparation from cells expressing human dopamine D2 receptors
-
Radiolabeled ligand (e.g., [3H]-Spiperone)
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol or Butaclamol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding: 25 µL buffer, 25 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding: 25 µL high concentration of unlabeled ligand (e.g., 10 µM Haloperidol), 25 µL radioligand, 100 µL membrane preparation.
-
Test Compound: 25 µL test compound dilution, 25 µL radioligand, 100 µL membrane preparation.[22]
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[22]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[23]
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.[22]
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to obtain the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
| Parameter | Recommended Setting |
| Membrane Protein | 5 - 20 µ g/well |
| Radioligand Concentration | At or near its Kd value |
| Compound Concentration Range | 0.1 nM - 10 µM (logarithmic dilutions) |
| Incubation Time | 60 - 90 minutes |
| Incubation Temperature | Room temperature |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, MAO inhibitory activity, and dopamine D2 receptor binding affinity, researchers can gain critical insights into its pharmacological profile. The data generated from these protocols will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models. It is imperative to perform these assays with careful attention to detail and appropriate controls to ensure the generation of high-quality, reproducible data, thereby accelerating the journey of this novel compound from the bench to potential therapeutic application.
References
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PMC. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Możdżeń, E., & Romańska, I. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. PMC. [Link]
-
Expert Opinion on Therapeutic Patents. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]
-
Możdżeń, E., Michaluk, J., Wąsik, A., Antkiewicz-Michaluk, L., & Romańska, I. (2014). 1,2,3,4-Tetrahydroisoquinoline Produces an Antidepressant-Like Effect in the Forced Swim Test and Chronic Mild Stress Model of Depression in the Rat: Neurochemical Correlates. PubMed. [Link]
-
Chiba, H., Sato, H., Abe, K., Saito, T., Horiguchi, Y., Nojima, H., & Taguchi, K. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed. [Link]
-
RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Probe Reports from the NIH Molecular Libraries Program. (2014). Table 3, Detailed protocol for the D2 binding secondary assay. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Viability of human neuroblastoma cells measured by MTT assay. ResearchGate. [Link]
-
Méndez-Alvarez, E., Soto-Otero, R., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1997). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. PubMed. [Link]
-
Wikipedia. (n.d.). Dopaminergic pathways. Wikipedia. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase. Wikipedia. [Link]
-
Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Vong, A. K. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
-
Edmondson, D. E. (2015). Structures and Mechanism of the Monoamine Oxidase Family. PMC. [Link]
-
RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. [Link]
-
Molecules. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Center for Biotechnology Information. [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dopamine Receptors. National Center for Biotechnology Information. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. [Link]
-
NIH. (2016). Red emission fluorescent probes for visualization of monoamine oxidase in living cells. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Biological Technology. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]
-
ResearchGate. (2025). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands | Request PDF. ResearchGate. [Link]
-
Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D2 (DRD2) ELISA Kit. Assay Genie. [Link]
-
MDPI. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols: Animal Models for Elucidating the Neurological Effects of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to study the neurological effects of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline (3-Et-THIQ). 3-Et-THIQ belongs to the tetrahydroisoquinoline (THIQ) family, a class of compounds found endogenously and in various foods, which have been implicated as potential contributors to the pathology of Parkinson's disease (PD). This guide emphasizes the causal reasoning behind experimental design, provides detailed, validated protocols for neurotoxin-induced models of parkinsonism, and outlines robust methods for behavioral and neurochemical assessment.
Introduction: The Scientific Rationale for Studying 3-Et-THIQ
Tetrahydroisoquinolines (THIQs) are structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin known to induce parkinsonism in humans and animals. The "endogenous neurotoxin" hypothesis for Parkinson's disease posits that substances produced within the body or derived from dietary sources could contribute to the progressive degeneration of dopaminergic neurons in the substantia nigra. 3-Et-THIQ, as a member of this family, is a molecule of significant interest.
The primary scientific objective when studying 3-Et-THIQ is to determine its precise role: is it a neurotoxin that initiates or accelerates neurodegeneration, or could it have modulatory or even neuroprotective effects under certain conditions? Answering this question requires robust, reproducible animal models that can effectively simulate the key pathological features of dopaminergic neuron loss.
This guide focuses on the most widely accepted and validated models: neurotoxin-induced rodent models. These models provide a balance of scalability, cost-effectiveness, and pathological relevance, making them ideal for initial investigations into the effects of novel compounds like 3-Et-THIQ.
Strategic Selection of an Animal Model
The choice of animal model is the most critical decision in the experimental workflow. It dictates the translational relevance of the findings, the complexity of the procedures, and the overall cost of the study. The two primary rodent models for toxin-induced parkinsonism are the MPTP mouse model and the 6-hydroxydopamine (6-OHDA) rat model.
| Feature | MPTP Mouse Model | 6-OHDA Rat Model | Non-Human Primate (NHP) Model |
| Inducing Agent | MPTP (a pro-toxin) | 6-OHDA (a dopamine analog) | MPTP |
| Administration | Systemic (Intraperitoneal) | Intracerebral (Stereotaxic Surgery) | Systemic or Intracarotid |
| Lesion Type | Bilateral, diffuse loss of DA neurons | Unilateral, precise and localized lesion | Bilateral, closely mimics human PD |
| Key Advantage | Technically simpler, systemic administration | High degree of lesion specificity and consistency | Highest translational relevance |
| Key Disadvantage | Higher inter-animal variability | Requires invasive surgery, technically demanding | High cost, significant ethical considerations |
| Primary Use Case | High-throughput screening, initial efficacy studies | Detailed mechanistic studies, testing of neuroprotective agents | Pre-clinical validation, complex cognitive studies |
For studying the effects of 3-Et-THIQ, the MPTP mouse model is often the preferred starting point due to its systemic administration, which allows for investigating the compound's effects on a system-wide neurodegenerative process. The 6-OHDA rat model is better suited for follow-up studies to explore specific mechanisms in a more controlled lesion environment.
Experimental Workflow Overview
The following diagram outlines the general experimental pipeline for assessing the effects of 3-Et-THIQ in a neurotoxin-induced model.
Caption: High-level experimental workflow for studying 3-Et-THIQ effects.
Detailed Protocols: The MPTP Mouse Model
This model is predicated on the systemic administration of MPTP, which crosses the blood-brain barrier and is metabolized into the toxicant MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.
Protocol 1: MPTP-Induced Parkinsonism in C57BL/6 Mice
Causality: The C57BL/6 mouse strain is preferentially used due to its high sensitivity to MPTP, ensuring a robust and reproducible lesion of the nigrostriatal dopamine system.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich, M0896 or equivalent)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate personal protective equipment (PPE): lab coat, double gloves, respirator, safety glasses. MPTP is a human neurotoxin. All handling must be done in a certified chemical fume hood.
Procedure:
-
Preparation: On the day of injection, prepare a 2.5 mg/mL solution of MPTP-HCl in sterile, cold 0.9% saline. Protect the solution from light.
-
Dosing Calculation: The goal is a subacute regimen. A common dosage is 20 mg/kg. For a 25g mouse, the required volume is: (20 mg/kg * 0.025 kg) / 2.5 mg/mL = 0.2 mL.
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated dose via intraperitoneal (IP) injection.
-
Repeat the injection every 2 hours for a total of four injections in one day.
-
-
Post-Injection Monitoring: House the mice in a clean, warm environment. Monitor for signs of distress. The full extent of the dopaminergic lesion develops over the next 7-21 days.
-
Quality Control: A successful lesion is defined by a >50% reduction in striatal dopamine levels and a >30% loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) compared to saline-treated controls.
Protocol 2: Administration of 3-Et-THIQ
The timing of 3-Et-THIQ administration is critical as it determines the nature of the scientific question being asked.
-
To test for neurotoxic effects: Administer 3-Et-THIQ alone (without MPTP) and compare to a saline control group.
-
To test for synergistic toxicity: Administer a sub-threshold dose of MPTP combined with 3-Et-THIQ.
-
To test for neuroprotective effects:
-
Pre-treatment: Administer 3-Et-THIQ for several days before the MPTP regimen.
-
Co-treatment: Administer 3-Et-THIQ concurrently with MPTP.
-
Post-treatment: Administer 3-Et-THIQ after the MPTP regimen to assess therapeutic potential.
-
Procedure:
-
Vehicle Selection: Determine the solubility of 3-Et-THIQ. Common vehicles include saline, saline with a small percentage of DMSO, or corn oil. Always run a vehicle-only control group.
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage are standard. IP provides more precise dose delivery, while oral gavage can model dietary exposure.
-
Dosing: A dose-response study is essential. Start with a range of doses (e.g., 1, 5, 25 mg/kg) to identify a biologically active and non-lethal concentration.
Protocol 3: Rotarod Test for Motor Coordination Assessment
Causality: The nigrostriatal dopamine system is essential for fine motor control. The rotarod test is a sensitive and objective measure of motor coordination and balance deficits caused by dopamine depletion.
Procedure:
-
Training Phase (Days 1-3):
-
Place mice on the rotarod apparatus (e.g., Ugo Basile) at a constant, low speed (e.g., 4 RPM) for 60 seconds.
-
Repeat this for 3-5 trials per day for 2-3 days until performance stabilizes. This establishes a baseline and ensures the animals understand the task.
-
-
Testing Phase (e.g., Day 7 and 21 post-MPTP):
-
Set the rotarod to an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).
-
Place the mouse on the rod and start the trial.
-
Record the latency to fall (in seconds). If the mouse clings to the rod and makes a full rotation, the trial is ended and the time recorded.
-
Perform 3 trials per mouse with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Average the latency to fall for the 3 trials for each animal. Compare the performance of the MPTP + 3-Et-THIQ group against the MPTP + Vehicle group and Saline controls using an appropriate statistical test (e.g., ANOVA).
Post-Mortem Neurochemical and Histological Analysis
Behavioral data provides a functional readout of the model's success, but it must be validated by direct measurement of the underlying pathology.
Protocol 4: Immunohistochemical Staining for Tyrosine Hydroxylase (TH)
Causality: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra allows for the direct visualization and quantification of dopaminergic neuron loss, the pathological hallmark of Parkinson's disease.
Procedure (Abbreviated):
-
Perfusion & Fixation: Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brain on a cryostat or vibratome at 30-40 µm thickness, focusing on the region containing the substantia nigra.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding using a solution like 5% normal goat serum.
-
Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining using diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Quantification: Use stereology (e.g., with software like Stereo Investigator) to perform an unbiased count of TH-positive cells in the substantia nigra pars compacta. This is the gold standard for quantifying neuronal loss.
Proposed Mechanism of Action Visualization
The neurotoxic action of THIQ compounds is often attributed to their ability to impair mitochondrial function, similar to MPP+. This diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of 3-Et-THIQ-mediated neurotoxicity via mitochondrial dysfunction.
Conclusion and Future Directions
The experimental framework detailed herein provides a robust starting point for investigating the neurological effects of 3-Et-THIQ. By combining carefully chosen animal models, validated behavioral tests, and gold-standard post-mortem analyses, researchers can build a comprehensive profile of this compound's activity. Future studies may involve more complex models, such as genetic models of Parkinson's disease, or the use of non-human primates for greater translational relevance before any clinical considerations can be made. The key to success lies in meticulous experimental design, rigorous execution, and the validation of functional outcomes with underlying neurobiology.
References
-
Title: Tetrahydroisoquinoline as a potential endogenous neurotoxin for Parkinson's disease. Source: Neurochemistry International URL: [Link]
-
Title: The MPTP mouse model of Parkinson's disease. Source: Methods in Molecular Biology URL: [Link]
-
Title: The C57BL/6 mouse as a model for Parkinson's disease. Source: Journal of Neuroscience Research URL: [Link]
-
Title: Rotarod test for motor coordination in mice. Source: Bio-protocol URL: [Link]
-
Title: MPTP-induced parkinsonism in mice: a model for studying Parkinson's disease. Source: Current Protocols in Neuroscience URL: [Link]
-
Title: Role of tetrahydroisoquinolines in the pathogenesis of Parkinson's disease. Source: Neurotoxicity Research URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for the synthesis of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline (3-Et-THIQ). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and troubleshoot effectively.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its synthesis is a cornerstone of medicinal chemistry. This guide focuses on the two most prevalent and robust methods for its construction: the Pictet-Spengler reaction and the Bischler-Napieralski reaction , followed by reduction.
Troubleshooting Guide & Optimization Strategies
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is an elegant and atom-economical method, involving the condensation of a β-arylethylamine with an aldehyde (propanal, in this case) followed by an acid-catalyzed intramolecular cyclization.[3][4]
Diagram: Pictet-Spengler Reaction Mechanism
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Stability of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-1,2,3,4-tetrahydroisoquinoline (3-Et-THIQ). This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a substituted tetrahydroisoquinoline, 3-Et-THIQ's stability can be influenced by a variety of factors during experimental procedures. This resource is designed to help you anticipate and address these challenges, ensuring the integrity and reproducibility of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Instability Issues
This section addresses common problems encountered during the handling and analysis of 3-Et-THIQ solutions. Each issue is presented with potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results or Loss of Compound Over Time
You observe a decrease in the concentration of 3-Et-THIQ in your stock or working solutions over a short period, leading to poor reproducibility in your assays.
Potential Causes:
-
Oxidative Degradation: The tetrahydroisoquinoline ring is susceptible to oxidation, particularly at the benzylic C-1 position and the nitrogen atom. This can be exacerbated by exposure to air (oxygen), trace metal ions, and light. Tetrahydroisoquinolines can undergo oxidation to form o-quinone intermediates, which can lead to further reactions and degradation.[1]
-
pH-Mediated Hydrolysis or Rearrangement: While the ethyl group at the 3-position is generally stable, extreme pH conditions (highly acidic or alkaline) can potentially catalyze ring-opening or other rearrangements, although this is less common for the core structure itself. The ionization state of the molecule, which is pH-dependent, can significantly influence its degradation pathways.[2][3]
-
Adsorption to Surfaces: As a basic and somewhat lipophilic compound, 3-Et-THIQ may adsorb to glass or plastic surfaces, especially at low concentrations and neutral or basic pH.
Troubleshooting & Solutions:
-
Control for Oxidation:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Consider the addition of antioxidants to your solutions. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol. However, ensure the chosen antioxidant does not interfere with your downstream applications.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.
-
-
Optimize pH and Buffer Selection:
-
pH Stability Study: Perform a preliminary study to determine the optimal pH range for 3-Et-THIQ stability. A common approach is to incubate the compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) and monitor its concentration over time using a stability-indicating analytical method like HPLC.[3][4][5]
-
Buffer Choice: Use buffers with low reactivity. Phosphate and citrate buffers are generally good starting points. Avoid buffers that may contain reactive species.
-
-
Minimize Adsorption:
-
Silanized Glassware: Use silanized glassware to reduce adsorption to glass surfaces.
-
Solvent Composition: Increasing the organic content of your solvent (e.g., adding acetonitrile or methanol) can help reduce adsorption.
-
Container Material: Test different types of plastic containers (e.g., polypropylene vs. polyethylene) to see if one shows less adsorption.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
During HPLC or LC-MS analysis of your 3-Et-THIQ solution, you observe new peaks that were not present in the initial analysis, indicating the formation of degradation products.
Potential Causes:
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in aromatic and heterocyclic compounds, leading to the formation of degradation products.[6][7]
-
Solvent-Induced Degradation: The solvent itself may react with 3-Et-THIQ, particularly if it contains impurities like peroxides (commonly found in aged ethers like THF or diethyl ether).
-
Temperature-Induced Degradation: Elevated temperatures can accelerate degradation reactions.[5]
Troubleshooting & Solutions:
-
Conduct a Forced Degradation Study: To identify potential degradation products and pathways, perform a forced degradation (stress testing) study. This involves exposing the 3-Et-THIQ solution to a range of harsh conditions:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heat the solution.
-
Photostability: Expose the solution to UV and visible light.
-
Analyze the stressed samples by a separation technique like HPLC, ideally coupled with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.[4][8]
-
-
Protect from Light:
-
Amber Vials: Always store solutions in amber vials or wrap containers with aluminum foil.
-
Work in a Hood with UV Filter: If possible, perform experimental manipulations in a fume hood with the light off or with a UV filter on the sash.
-
-
Solvent Purity and Selection:
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents.
-
Peroxide Testing: Test solvents like THF and diethyl ether for the presence of peroxides before use, or use freshly opened bottles.
-
Solvent Compatibility: Ensure the chosen solvent is compatible with 3-Et-THIQ. For example, avoid highly reactive solvents unless they are part of a specific reaction.
-
-
Control Temperature:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Experimental Conditions: During experiments, keep solutions on ice as much as possible, unless the protocol requires a specific temperature.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 3-Et-THIQ in solution.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store this compound?
A1: For long-term storage, it is generally recommended to store the compound as a solid at low temperatures. For stock solutions, consider solvents like DMSO, ethanol, or acetonitrile. The choice of solvent will also depend on the downstream application. For aqueous buffers, it is crucial to determine the optimal pH for stability, which is often slightly acidic for amine-containing compounds to prevent oxidation of the free base. A preliminary stability study is highly recommended.
Q2: How can I quickly check for degradation without an LC-MS?
A2: While LC-MS is the gold standard, you can get an initial indication of degradation using other methods:
-
Thin-Layer Chromatography (TLC): The appearance of new spots or streaking can indicate the presence of impurities or degradation products.
-
UV-Vis Spectroscopy: A change in the UV-Vis spectrum over time may suggest a change in the chemical structure. However, this method is not very specific.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a more quantitative method than TLC. The appearance of new peaks or a decrease in the area of the main peak is a clear sign of degradation.[4][9]
Q3: My 3-Et-THIQ solution has turned yellow/brown. Is it degraded?
A3: A change in color, particularly to yellow or brown, is often an indicator of oxidation. Aromatic amines and related heterocyclic compounds can form colored oxidation products. You should immediately analyze the solution using a chromatographic method to confirm degradation and quantify the amount of remaining active compound.
Q4: Can I filter my 3-Et-THIQ solution?
A4: Yes, but be mindful of potential issues. Use a filter material that has low binding affinity for your compound. Polytetrafluoroethylene (PTFE) or nylon filters are often suitable choices, but it is good practice to test for compound loss after filtration. A quick way to do this is to analyze the concentration of your solution before and after filtration.
Q5: What are the likely degradation products of 3-Et-THIQ?
-
Oxidation at C-1: Leading to the formation of a 3,4-dihydroisoquinolinium species, which may be further oxidized or hydrolyzed.
-
N-Oxidation: Formation of an N-oxide at the nitrogen atom.
-
Ring Opening: Under harsh conditions, cleavage of the heterocyclic ring is possible.
Potential Oxidative Degradation Pathway
Caption: Plausible oxidative degradation pathways for 3-Et-THIQ.
III. Summary of Stability-Indicating Analytical Methods
| Method | Application | Advantages | Limitations |
| HPLC-UV/PDA | Quantifying the parent compound and detecting degradation products with chromophores.[4] | Robust, reproducible, and widely available. PDA provides spectral information. | May not detect degradation products that lack a UV chromophore. Co-elution can be an issue. |
| LC-MS | Identifying and quantifying the parent compound and its degradation products.[8][9] | High sensitivity and specificity. Provides molecular weight information for structural elucidation. | More complex and expensive than HPLC-UV. Ion suppression can affect quantification. |
| TLC | Quick qualitative check for purity and stability. | Simple, fast, and inexpensive. | Not quantitative. Lower resolution compared to HPLC. |
| NMR Spectroscopy | Structural elucidation of degradation products. | Provides detailed structural information. | Requires relatively pure samples and higher concentrations. Not suitable for routine quantification. |
IV. References
-
Bailigai, et al. (2019). Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. Journal of Chromatography B. Available at: [Link]
-
Rapid Target and Untarget Analytical Method for Alkaloids Analysis in Herbal Extracts. (n.d.). ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
Kim, Y. S., et al. (2007). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available at: [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (2011). ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2024). Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Guerin, D. J., et al. (2002). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. Available at: [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019). ScienceDirect. Available at: [Link]
-
Photophysical properties of isoquinoline derivatives. (2023). ResearchGate. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health. Available at: [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Available at: [Link]
-
Biosynthesis of Plant Tetrahydroisoquinoline Alkaloids through an Imine Reductase Route. (2019). ACS Publications. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). Journal of Analytical Toxicology. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2018). International Journal of Scientific & Technology Research. Available at: [Link]
-
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]
-
Alkaloids. (n.d.). Maharaja College, Ara. Available at: [Link]
-
Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. (2005). National Institutes of Health. Available at: [Link]
Sources
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 3-Ethyl-THIQ Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-tetrahydroisoquinoline (3-Ethyl-THIQ) derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges often encountered with this class of compounds. Our approach is rooted in fundamental physicochemical principles and field-proven strategies to help you advance your research.
Understanding the Challenge: Why Do 3-Ethyl-THIQ Derivatives Exhibit Poor Solubility?
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a common motif in many biologically active compounds.[1][2][3] However, modifications to this core structure, such as the addition of a 3-ethyl group, can significantly impact the molecule's physicochemical properties, often leading to poor aqueous solubility. Several factors contribute to this issue:
-
Increased Lipophilicity: The introduction of an ethyl group at the 3-position increases the lipophilicity, or "greasiness," of the molecule.[4][5] This enhancement in non-polar character can lead to a decrease in solubility in aqueous environments.
-
Crystal Lattice Energy: The specific arrangement of molecules in the solid state, known as the crystal lattice, plays a crucial role in solubility. Strong intermolecular interactions within the crystal require more energy to overcome during dissolution, resulting in lower solubility. The substitution pattern on the THIQ ring can influence this crystal packing.
-
Molecular Weight: The addition of substituents increases the overall molecular weight, which can also contribute to decreased solubility.
The core of the 3-Ethyl-THIQ structure is a secondary amine, rendering it a weakly basic compound.[6] This basicity is a key leverage point for solubility enhancement, as we will explore in the following sections.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the handling and formulation of 3-Ethyl-THIQ derivatives.
Q1: My 3-Ethyl-THIQ derivative won't dissolve in aqueous buffers for my biological assay. What is the first thing I should try?
A1: The first and often most effective step is to assess the impact of pH on your compound's solubility. Since 3-Ethyl-THIQ derivatives are basic, their solubility is highly dependent on the pH of the medium.
-
The Principle of pH Adjustment: In an acidic environment (pH < pKa), the secondary amine in the THIQ ring will become protonated, forming a positively charged species. This ionized form is generally much more soluble in water than the neutral form. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.
-
Immediate Action: Attempt to dissolve your compound in a buffer with a pH at least 2 units below its predicted pKa. For many secondary amines, a starting point of pH 4-5 is reasonable. You can predict the approximate pKa of your derivative using various software tools or by comparing it to similar structures in the literature.[7][8]
Q2: I've tried adjusting the pH, but the solubility is still too low for my needs. What's the next logical step?
A2: If pH adjustment alone is insufficient, the next logical step is salt formation . Converting the free base of your 3-Ethyl-THIQ derivative into a salt can dramatically improve its aqueous solubility and dissolution rate.[9]
-
Why Salt Formation Works: Salts are ionic compounds that readily dissociate in water, leading to higher solubility compared to the neutral parent compound. The choice of the counter-ion is critical and can significantly impact the salt's properties, including solubility, stability, and hygroscopicity.
-
Practical Approach: A salt screening study is highly recommended. This involves reacting your 3-Ethyl-THIQ derivative with a variety of pharmaceutically acceptable acids (counter-ions) to form different salts and then comparing their solubilities.
Q3: What are some common counter-ions I should consider for a salt screening study?
A3: A good starting point for a salt screen includes a diverse range of inorganic and organic acids.
| Counter-ion Source (Acid) | Salt Form | Comments |
| Hydrochloric Acid | Hydrochloride | Often forms highly soluble, crystalline salts. A very common choice. |
| Sulfuric Acid | Sulfate | Can form crystalline salts with good solubility. |
| Methane Sulfonic Acid | Mesylate | Tends to form stable, crystalline salts with good solubility. |
| Maleic Acid | Maleate | Good for forming crystalline salts. |
| Tartaric Acid | Tartrate | A chiral counter-ion that can be used for chiral resolution. |
| Citric Acid | Citrate | Can form salts with good solubility and may act as a buffer. |
Q4: My compound is intended for in vivo studies. Are there other formulation strategies I should consider besides pH adjustment and salt formation?
A4: Yes, for in vivo applications, especially oral administration, several advanced formulation strategies can be employed for poorly soluble drugs.[10][11][12]
-
Co-solvents: The solubility of your compound can be increased by adding a water-miscible organic solvent (co-solvent) to the aqueous vehicle. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: If your 3-Ethyl-THIQ derivative is highly lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be very effective.[9] These formulations form fine emulsions in the gastrointestinal tract, which can enhance drug absorption.
-
Amorphous Solid Dispersions: By dispersing your compound in a polymer matrix in an amorphous (non-crystalline) state, you can achieve a higher apparent solubility and dissolution rate.[13] This is a more advanced technique that often requires specialized equipment like a spray dryer or hot-melt extruder.
-
Particle Size Reduction: Decreasing the particle size of your compound through micronization or nanomilling increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][13]
Troubleshooting Guides
This section provides step-by-step protocols for common solubility enhancement techniques tailored for 3-Ethyl-THIQ derivatives.
Guide 1: Systematic pH-Solubility Profiling
This guide will help you determine the pH at which your 3-Ethyl-THIQ derivative exhibits maximum solubility.
Workflow for pH-Solubility Profiling
Caption: Workflow for determining the pH-solubility profile.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of your 3-Ethyl-THIQ derivative into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Buffer Addition: To each vial, add a precise volume of a buffer with a known pH. Use a series of buffers covering a wide pH range (e.g., from pH 2 to 10).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for 24 to 48 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed or by filtration through a syringe filter (ensure the filter material does not adsorb your compound).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. The resulting graph will show the pH-dependent solubility profile of your compound. The inflection point of the curve can provide an estimate of the compound's pKa.
Guide 2: Small-Scale Salt Formation and Solubility Assessment
This guide outlines a procedure for a preliminary salt screening to identify promising salt forms of your 3-Ethyl-THIQ derivative.
Decision Tree for Salt Screening
Caption: Decision tree for a preliminary salt screening experiment.
Step-by-Step Protocol:
-
Dissolution of Free Base: Dissolve a known amount of your 3-Ethyl-THIQ derivative (free base) in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
Acid Addition: In a separate vial, prepare a solution of the chosen acid (e.g., hydrochloric acid in isopropanol) at the same molar concentration. Add one molar equivalent of the acid solution to the solution of your free base while stirring.
-
Salt Formation and Isolation: If a precipitate (the salt) forms, continue stirring for a period to ensure complete reaction. If no precipitate forms, you may need to induce crystallization by cooling the solution, partially evaporating the solvent, or adding an anti-solvent (a solvent in which the salt is insoluble). Isolate the solid by filtration and wash it with a small amount of the anti-solvent.
-
Drying and Characterization: Dry the isolated salt under vacuum. It is good practice to characterize the solid to confirm its identity and determine if it is crystalline (e.g., using powder X-ray diffraction).
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt using the pH-solubility profiling method described in Guide 1 (typically in water or a relevant buffer).
-
Comparison: Repeat this process with different acids to compare the solubilities of the various salt forms.
References
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12678-12705. Available at: [Link]
-
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. Available at: [Link]
-
Wikipedia. (2023). Tetrahydroisoquinoline. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Pujol, M. D., et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 146, 647-661. Available at: [Link]
-
Walczak, K., et al. (2020). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. Materials, 13(21), 4995. Available at: [Link]
-
Patsnap. (2023). How Alkyls Influence Medicinal Chemistry Developments?. Available at: [Link]
-
Wening, K., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 919. Available at: [Link]
-
Oke, T. O., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química, 47(3), 1-13. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Advanced Drug Delivery Reviews, 58(5-6), 685-694. Available at: [Link]
-
Kujawski, J., et al. (2018). Effects of Alkyl Chain Substitution on Crystal Structure of Benzothiazole-derived Squarylium Dyes. Dyes and Pigments, 159, 396-405. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Inoue, S., et al. (2017). Effects of Substituted Alkyl Chain Length on Solution-Processable Layered Organic Semiconductor Crystals. Advanced Functional Materials, 27(13), 1605892. Available at: [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7855-7866. Available at: [Link]
-
Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5495-5509. Available at: [Link]
-
Perrey, D. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience, 9(3), 587-602. Available at: [Link]
-
Popova, E. A., et al. (2023). Alkyl Substituent in Heterocyclic Substrate, Carbon Skeleton Length of O-Nucleophilic Agent and Conditions Influence the Product Composition from Competitive Reactions of SNipso Substitution by Aliphatic Oligoethers. Molecules, 28(22), 7527. Available at: [Link]
-
Sicho, M., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Available at: [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7855-7866. Available at: [Link]
-
Conti, P., et al. (2012). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 17(10), 11756-11770. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Predicted pKa values for compound 1 shown in Fig. 3, using... Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications | MDPI [mdpi.com]
- 5. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 6. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. future4200.com [future4200.com]
- 12. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of this compound. Below you will find a series of frequently asked questions, detailed protocols, and visual guides to ensure the stability and integrity of your material throughout your experiments.
Frequently Asked Questions (FAQs)
Understanding the Problem
Q1: My sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?
This discoloration is a common indicator of oxidation. This compound, like many secondary amines and N-heterocyclic compounds, is susceptible to autoxidation, especially when exposed to atmospheric oxygen.[1] The secondary amine and the benzylic C-H bonds in the tetrahydroisoquinoline ring system are particularly prone to oxidative degradation. This process can lead to the formation of colored impurities, primarily through rearomatization to the corresponding isoquinoline derivative or the formation of N-oxides and other oxygenated species.
Q2: What are the primary oxidation products of this compound?
The two most common oxidation pathways for tetrahydroisoquinolines are:
-
Rearomatization: This involves the loss of hydrogen atoms to form the more stable aromatic isoquinoline ring system. This is often a significant pathway in the presence of oxygen.[1]
-
α-Oxygenation: Oxidation can occur at the carbon atom adjacent to the nitrogen (the C1 position), leading to the formation of an iminium ion intermediate. This can then be further oxidized or react with water to form a 3,4-dihydroisoquinolin-1(2H)-one (a lactam).
Below is a diagram illustrating the potential oxidation pathways.
Caption: Potential oxidation pathways for this compound.
Prevention and Mitigation Strategies
Q3: What are the ideal storage conditions to minimize oxidation?
To ensure the long-term stability of this compound, proper storage is critical. The following conditions are recommended based on general principles for air-sensitive amines:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, the primary driver of autoxidation.[2][3] |
| Temperature | 2-8°C (Refrigerated) | Lowers the kinetic rate of oxidation reactions.[3] |
| Light | Amber glass vial or stored in the dark | Protects against potential light-induced degradation pathways. |
| Container | Tightly sealed container with an inert liner | Prevents ingress of atmospheric oxygen and moisture.[4][5][6] |
For long-term storage, it is highly advisable to use a container specifically designed for air-sensitive reagents, such as a Sure/Seal™ bottle.[7][8]
Q4: I need to handle the compound frequently. What is the best way to do this without causing degradation?
Repeated exposure to the atmosphere is a primary cause of degradation. To handle this compound, especially when it is a neat liquid or in solution, you must use air-free techniques. The use of a Schlenk line or a glove box is ideal.[2][8]
Below is a workflow for handling the compound using standard laboratory equipment.
Caption: A simplified workflow for the air-free transfer of the compound.
Q5: Can I add an antioxidant to my sample to improve its stability?
Yes, adding a suitable antioxidant can significantly inhibit the oxidation process, particularly for bulk material or solutions that may be stored for extended periods. Phenolic antioxidants, which act as free radical scavengers, are often effective for this purpose.[9][10][11]
-
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for organic compounds.[9][11][12] It functions by trapping peroxy radicals, thereby terminating the chain reaction of autoxidation.
-
Recommended Concentration: A concentration of 0.01-0.1% (w/w) of BHT is typically sufficient. It is important to start with a low concentration and verify its efficacy and compatibility with any downstream applications.
Important Note: Always ensure that the chosen antioxidant does not interfere with your specific experimental procedures or analytical methods.
Troubleshooting and Analysis
Q6: How can I check if my sample has started to oxidize?
Beyond visual inspection (discoloration), several analytical techniques can be used to assess the purity of your sample and detect the presence of oxidation products.
-
Thin Layer Chromatography (TLC): This is a quick and straightforward method to check for the presence of new, more polar impurities. The oxidized products will typically have different Rf values compared to the parent compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the parent compound from its oxidation products. An increase in impurity peaks or a decrease in the main peak area over time indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating and identifying volatile impurities.[13] The mass spectra of the impurity peaks can help confirm the structures of the oxidation products.
Q7: Can you provide a starting point for an HPLC method to assess purity?
Certainly. The following is a general-purpose reverse-phase HPLC method that can be optimized for your specific instrument and requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
The parent compound, being a basic amine, should be well-retained and show a sharp peak. Oxidation products are typically more polar and will likely elute earlier.
Detailed Experimental Protocols
Protocol 1: Procedure for Long-Term Storage under Inert Atmosphere
-
Procurement: Obtain this compound in a bottle equipped with a septum-sealed cap (e.g., Sure/Seal™).
-
Inert Gas Blanket: Before first use, carefully pierce the septum with a needle connected to a source of dry argon or nitrogen. Ensure a gentle positive pressure.
-
Parafilm Sealing: For added protection, wrap the cap and neck of the bottle with Parafilm® M.
-
Refrigeration: Store the sealed bottle in a refrigerator at 2-8°C, away from light.
-
Subsequent Use: For each use, re-establish a positive pressure of inert gas before withdrawing the liquid with a syringe. This prevents the introduction of air as the liquid is removed.[7][8]
Protocol 2: Quantitative Analysis of Oxidation by HPLC
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at 1 mg/mL in methanol. Create a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the sample to be tested and dissolve it in methanol to a known concentration (e.g., 100 µg/mL).
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B).
-
Inject the standards, followed by the sample.
-
Run the gradient method as described in the FAQ section.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and any visible impurities.
-
Calculate the percentage purity of your sample using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantify the concentration of the parent compound in your sample by comparing its peak area to the calibration curve generated from the standards.
-
References
-
The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]
-
Synthetic Phenolic Antioxidants, Including Butylated Hydroxytoluene (BHT), in Resin-Based Dental Sealants. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. ResearchGate. Available at: [Link]
-
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI. Available at: [Link]
-
The manipulation of air.sensitive compounds. Neilson Lab, TCU. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Tetrahydroisoquinoline. Wikipedia. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. Available at: [Link]
-
Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
1,2,3,4-Tetrahydroisoquinoline. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. ResearchGate. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available at: [Link]
-
Aggregates from inert waste - Quality Protocol. GOV.UK. Available at: [Link]
-
Quality protocol: aggregates from inert waste. GOV.UK. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diastereoselectivity in 3-Ethyl-THIQ Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline (3-Ethyl-THIQ). This resource is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of controlling diastereoselectivity in this critical synthetic transformation. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring your methodologies are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Ethyl-THIQ, and which is most amenable to diastereocontrol?
A1: The two most prevalent methods for constructing the 3-Ethyl-THIQ core are the Pictet-Spengler and the Bischler-Napieralski reactions.[1][2][3]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde (in this case, propanal or its equivalent) followed by an acid-catalyzed intramolecular cyclization.[4] This route is often preferred for diastereoselective synthesis because the key C-C bond formation and cyclization can be influenced by chiral auxiliaries, catalysts, or existing stereocenters in the starting materials.[4][5]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[6][7][8] While effective for creating the core structure, achieving high diastereoselectivity often requires the introduction of a chiral element prior to cyclization or a diastereoselective reduction of the resulting imine.[9][10][11]
For direct control over the C3 stereocenter relative to the C1 position, the Pictet-Spengler reaction generally offers more versatile strategies for managing diastereoselectivity.
Q2: We are observing a nearly 1:1 mixture of cis and trans diastereomers in our Pictet-Spengler reaction. What are the likely causes?
A2: A lack of diastereoselectivity in the Pictet-Spengler reaction often points to issues with kinetic versus thermodynamic control.[12][13][14]
-
Reaction Temperature: Higher temperatures can lead to equilibration between the cis and trans isomers, eroding any initial kinetic preference.[4] The kinetically favored product, often the cis isomer, is formed at lower temperatures.[4] Running the reaction at elevated temperatures can allow for reversibility and lead to a thermodynamically controlled mixture, which may be close to 1:1 depending on the substrate.[4]
-
Acid Catalyst and Strength: The nature and concentration of the acid catalyst are critical. Strong acids can promote the formation of the iminium ion, which is the key electrophile.[4] However, overly harsh acidic conditions can also facilitate epimerization at the newly formed stereocenter.
-
Solvent Choice: The solvent can influence the transition state geometry. Protic solvents can stabilize charged intermediates, while aprotic solvents may favor a more concerted pathway.
Q3: How can we favor the formation of the cis-3-Ethyl-THIQ diastereomer?
A3: Formation of the cis isomer is typically achieved under kinetic control.[12][13] Consider the following adjustments:
-
Lower Reaction Temperature: Performing the reaction at 0 °C or even lower temperatures can trap the kinetically preferred cis product.[4]
-
Appropriate Acid Catalyst: Brønsted acids are commonly employed.[5] Trifluoroacetic acid (TFA) is a common choice, but systematic screening of acids with varying pKa values may be necessary.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine can effectively shield one face of the intermediate iminium ion, directing the cyclization to favor one diastereomer.[9][15][16] Ellman's sulfinamide auxiliary is a well-established example for such applications.[15][16]
Q4: Can a chiral catalyst be used to induce diastereoselectivity in the synthesis of 3-Ethyl-THIQ?
A4: Yes, catalytic asymmetric synthesis is a powerful approach. Chiral Brønsted acids, such as those derived from BINOL, have been successfully used to catalyze Pictet-Spengler reactions enantioselectively.[4][17] In the context of a racemic starting material with a pre-existing stereocenter, a chiral catalyst can exhibit "matched" and "mismatched" interactions, leading to kinetic resolution and improved diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Pictet-Spengler Reaction
Possible Cause: The reaction conditions favor thermodynamic equilibration, or there is insufficient facial bias during the cyclization step.
Troubleshooting Steps:
-
Temperature Optimization:
-
Action: Systematically lower the reaction temperature. Start at room temperature and decrease in increments (e.g., 0 °C, -20 °C, -78 °C).
-
Rationale: Lower temperatures favor the kinetically controlled product, which is often a single diastereomer.[4]
-
-
Solvent Screening:
-
Action: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, THF, Toluene, Acetonitrile).
-
Rationale: The solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity.
-
-
Acid Catalyst Variation:
-
Action: Screen different Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄).
-
Rationale: The nature of the acid catalyst affects the rate of iminium ion formation and cyclization, which can influence the stereochemical outcome.[4]
-
| Condition | Parameter | Recommendation for higher cis-selectivity | Rationale |
| Temperature | Reaction Temperature | Decrease to 0 °C or below | Favors kinetic product formation[4] |
| Catalyst | Acid Type | Screen Brønsted acids (e.g., TFA) | Controls rate of key steps |
| Solvent | Polarity/Coordination | Aprotic solvents (e.g., CH₂Cl₂) | Can influence transition state geometry |
Issue 2: Poor Yields in Bischler-Napieralski Cyclization
Possible Cause: The aromatic ring is not sufficiently activated for the intramolecular electrophilic aromatic substitution, or side reactions are occurring.
Troubleshooting Steps:
-
Choice of Dehydrating Agent:
-
Reaction Temperature and Time:
-
Action: Ensure the reaction is heated sufficiently (refluxing toluene or xylene is common). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Rationale: The cyclization step often requires thermal energy to overcome the activation barrier.[6]
-
-
Substrate Considerations:
-
Action: Confirm that the β-phenylethylamide substrate has electron-donating groups on the aromatic ring.
-
Rationale: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the arene.[2]
-
Issue 3: Epimerization/Racemization During the Reaction
Possible Cause: The reaction conditions are too harsh, leading to the loss of stereochemical integrity.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Action: For the Pictet-Spengler reaction, use the minimum amount of acid catalyst required and run the reaction at the lowest effective temperature. For the Bischler-Napieralski route, consider milder cyclization agents if applicable.
-
Rationale: Minimizing exposure to strong acids and high temperatures can prevent racemization.[4]
-
-
Protecting Group Strategy:
-
Action: If the nitrogen of the THIQ product is unprotected, it can participate in equilibria that lead to epimerization. Consider using an N-benzyl or N-acyl protecting group, which can be removed later.
-
Rationale: N-substitution can lock the conformation and prevent pathways that lead to loss of stereochemistry.
-
Experimental Protocols & Visualizations
Protocol: Diastereoselective Pictet-Spengler Reaction Using a Chiral Auxiliary
This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time is crucial.
-
Synthesis of Chiral Amine: Couple the desired β-arylethylamine with a chiral auxiliary (e.g., (R)-tert-butanesulfinamide) under standard conditions.
-
Condensation and Cyclization:
-
To a solution of the N-sulfinyl-β-arylethylamine in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at -78 °C, add propanal and a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
-
Workup and Purification:
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched N-sulfinyl-3-Ethyl-THIQ.
-
-
Auxiliary Removal:
-
Cleave the chiral auxiliary (e.g., with HCl in methanol) to yield the desired 3-Ethyl-THIQ.[1]
-
Decision Workflow for Optimizing Diastereoselectivity
Caption: Key steps of the Pictet-Spengler reaction mechanism.
References
-
Cook, J. M., et al. (1993). Diastereo- and enantio-selectivity in the Pictet–Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439. [Link]
-
Cox, E. D., et al. (1999). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 99(8), 1961-2004. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1599-1602. [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 102(10), 3205-3266. [Link]
-
Zhang, W. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]
-
van der Mey, M., et al. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(7), 12785-12822. [Link]
-
Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10). [Link]
-
Zhang, W. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. Cambridge Open Engage. [Link]
-
Taylor, R. J. K., & Bull, J. A. (2024). Enantioselective Pictet–Spengler Reactions. In Organic Reactions (Vol. 114, pp. 507-646). [Link]
-
Singh, A., & Singh, M. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances, 13(17), 11468-11493. [Link]
-
O'Brien, P., & Kelly, B. (2005). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Tetrahedron: Asymmetry, 16(21), 3591-3602. [Link]
-
Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-25. [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 521-543. [Link]
-
Wang, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(16), 4983. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Miyazaki, M., et al. (2014). Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry, 79(16), 7380-7390. [Link]
-
Zhang, X., et al. (2019). Diastereoselective Synthesis of 3-Alkylindoloquinolizine Derivatives via Regiospecific Oxidative Cyclization. Heterocycles, 98(4), 509. [Link]
-
Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(40), 6977-6980. [Link]
-
Nicoletti, M., O'Hagan, D., & Slawin, A. M. Z. (2002). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 116-121. [Link]
-
Singh, A., & Singh, M. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13, 11468-11493. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
-
Ghirga, F., et al. (2022). Bischler-Napieralski cyclization/reduction sequence for the synthesis of chiral isoquinoline alkaloids. In Plant Secondary Metabolites (pp. 1-21). [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Kiss, L. (2015). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Synform, 2015(10), A147-A149. [Link]
-
Judeh, Z. M. A., et al. (2002). The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091. [Link]
-
Asif, M. M. A., et al. (2023). Addition of chiral auxiliary, Bischler–Napieralski cyclization, and reduction to THβC. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. Organic & Biomolecular Chemistry, 21(34), 6965-6969. [Link]
-
Le, T. N., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Organic Process Research & Development, 24(10), 2096-2102. [Link]
-
Petrosyan, A. H., et al. (2019). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 24(18), 3368. [Link]
-
De Kimpe, N., et al. (1995). Asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines Part 3. Investigation of the Diastereoselectivity During the Addition of an Enantiomerically Pure (2-Lithiophenyl)acetaldehyde Acetal to Various Imines. Tetrahedron: Asymmetry, 6(7), 1587-1596. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 12. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Sci-Hub. Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives / Synthesis, 2001 [sci-hub.se]
Validation & Comparative
A Comparative Analysis of Neurotoxicity: The Well-Documented Threat of Salsolinol versus the Uncharacterized Profile of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
A Technical Guide for Neuroscientists and Drug Development Professionals
Introduction: The Endogenous Neurotoxin Hypothesis in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra is the pathological hallmark of Parkinson's disease (PD).[1][2] While the etiology of sporadic PD remains multifactorial, the "endogenous neurotoxin hypothesis" posits that dopamine itself can be a source of neurotoxic metabolites. Tetrahydroisoquinolines (TIQs), a class of alkaloids formed in the brain via the Pictet-Spengler condensation of dopamine with various aldehydes, are central to this hypothesis.[2][3][4][5]
Among these, salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is the most extensively studied.[5] Formed from dopamine and acetaldehyde (a metabolite of ethanol), salsolinol has been detected in the cerebrospinal fluid of PD patients and is consistently implicated as a contributor to dopaminergic cell death.[6][7] Its neurotoxic mechanisms are multifaceted, involving mitochondrial impairment and oxidative stress.
This guide provides an in-depth comparison between the known neurotoxic profile of salsolinol and that of a structurally related but scientifically uncharacterized analogue, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline (3-Et-THIQ) . A thorough review of published scientific literature reveals a significant knowledge gap, with no available experimental data on the specific neurotoxicity of 3-Et-THIQ. Therefore, this document will detail the established mechanisms of salsolinol toxicity and contrast them with the theoretical basis for 3-Et-THIQ's potential activity, drawing parallels from the broader class of 1-alkyl-substituted TIQs.
Biochemical Origins: A Tale of Two Aldehydes
The neurochemical identity and potential toxicity of a TIQ are dictated by the aldehyde that condenses with dopamine. This initial reaction is the critical divergence point between salsolinol and 3-Et-THIQ.
-
Salsolinol is formed from the condensation of dopamine with acetaldehyde .[3][4] Acetaldehyde is primarily derived from ethanol metabolism, which explains the long-standing interest in salsolinol in the context of both alcoholism and neurodegeneration.[3][5]
-
This compound , while not documented as endogenously formed, would theoretically arise from the condensation of dopamine with propionaldehyde . Propionaldehyde is a short-chain fatty aldehyde that can be generated from the metabolism of certain amino acids and fatty acids.
This difference in precursor aldehydes is fundamental, as the size and lipophilicity of the alkyl group at the 1-position can significantly influence the molecule's ability to cross membranes, interact with protein targets, and inhibit enzymes.
Figure 1. Biosynthetic pathways for Salsolinol and the theoretical formation of 3-Ethyl-THIQ.
Comparative Neurotoxic Mechanisms
The neurotoxicity of TIQs is primarily attributed to two interconnected cellular insults: mitochondrial dysfunction and oxidative stress , which culminate in apoptotic cell death.
Salsolinol: A Multi-Pronged Assault on Dopaminergic Neurons
Experimental evidence has firmly established salsolinol as a dopaminergic neurotoxin.[7] Its N-methylated derivative, N-methyl-(R)-salsolinol, is considered an even more potent toxin that induces apoptosis in dopaminergic neurons. The toxicity of salsolinol is a cascade of events:
-
Mitochondrial Respiration Inhibition: Salsolinol impairs cellular energy metabolism, a critical blow to high-energy-demand cells like neurons.[8] While early reports suggested it primarily inhibited Complex I of the electron transport chain, subsequent research indicates that its most significant toxic effect comes from the inhibition of Complex II (succinate-Q reductase) .[8] This impairment leads to a severe decrease in intracellular ATP levels.[8] In contrast, the classic parkinsonian mimetic MPP+ primarily targets Complex I. This distinction is crucial, as cells are less able to compensate for Complex II inhibition by upregulating glycolysis.[8]
-
Oxidative Stress Induction: The chemical structure of salsolinol, featuring a catechol ring, makes it susceptible to auto-oxidation, a process that generates a significant amount of reactive oxygen species (ROS).[2] Studies in the human dopaminergic neuroblastoma SH-SY5Y cell line confirm that salsolinol exposure leads to increased ROS production and a corresponding depletion of the cell's primary antioxidant, glutathione (GSH). This oxidative stress damages cellular components, including lipids, proteins, and DNA.
-
Induction of Apoptosis: The combination of energy failure and overwhelming oxidative stress triggers the intrinsic apoptotic pathway. Salsolinol has been shown to induce nuclear condensation and activate caspase-3, a key executioner enzyme in apoptosis. The process is believed to be initiated by the decline in mitochondrial membrane potential, a direct consequence of respiratory chain inhibition and oxidative damage.
3-Ethyl-THIQ and Alkyl-Substituted Analogues: An Unclear Picture
As stated, no direct studies on 3-Et-THIQ neurotoxicity exist. However, we can infer potential activities by examining related compounds. The toxicity of TIQs is highly dependent on their substitution pattern.
-
Effect of Alkyl Group: Generally, increasing the size of the alkyl group at the C1 position can alter the molecule's interaction with mitochondrial complexes. However, the precise structure-activity relationship is not linear.
-
Role of Catechol Group: The 6,7-dihydroxy (catechol) moiety present in salsolinol is critical for its ability to generate ROS. A TIQ lacking this feature would be expected to be significantly less toxic via oxidative mechanisms.
-
Contrasting Evidence: Interestingly, some simpler TIQs show a different biological profile. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which lacks the catechol group of salsolinol, has been reported to exhibit neuroprotective rather than neurotoxic properties in certain experimental paradigms.[6] This highlights that the TIQ scaffold itself is not inherently toxic; rather, specific functional groups dictate the biological outcome.
Without experimental data, the neurotoxic potential of 3-Et-THIQ remains speculative. If it possesses a catechol structure similar to salsolinol, it would likely also generate ROS and inhibit mitochondrial function, with its potency being modulated by the larger ethyl group. If it lacks the catechol moiety, its toxicity would be expected to be substantially lower.
| Feature | Salsolinol | This compound |
| Precursor Aldehyde | Acetaldehyde | Propionaldehyde (Theoretical) |
| Mitochondrial Target | Primarily Complex II; also Complex I[7][8] | Data Not Available |
| Oxidative Stress | Induces ROS production; depletes GSH | Data Not Available |
| Apoptosis Induction | Induces caspase-3 activation | Data Not Available |
| Cell Viability (IC50) | ~34 µM in SH-SY5Y cells (72h)[8] | Data Not Available |
| Overall Profile | Well-documented dopaminergic neurotoxin | Uncharacterized in scientific literature |
Experimental Protocol: Assessing Neurotoxicity via MTT Cell Viability Assay
To determine the cytotoxic potential of a novel compound like 3-Et-THIQ and compare it to a standard like salsolinol, the MTT assay is a robust and widely accepted method. It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Rationale: The human neuroblastoma SH-SY5Y cell line is a common and relevant model for studying dopaminergic neurotoxicity.
-
Protocol: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator. Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Rationale: A dose-response curve is essential to determine the concentration at which the compound exerts half of its maximal inhibitory effect (IC50).
-
Protocol: Prepare stock solutions of salsolinol and 3-Et-THIQ in sterile PBS or DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with PBS/DMSO) and "untreated control" wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Rationale: This step allows viable cells to convert the MTT salt into formazan crystals.
-
Protocol: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric measurement.
-
Protocol: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Rationale: The absorbance of the colored solution is directly proportional to the number of viable cells.
-
Protocol: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Rationale: To quantify cytotoxicity and determine the IC50 value.
-
Protocol: Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Control) * 100. Plot the % viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Figure 2. Standard experimental workflow for assessing neurotoxicity using the MTT assay.
Conclusion and Future Directions
The scientific literature paints a clear picture of salsolinol as a potent, endogenous dopaminergic neurotoxin that contributes to neuronal death through a dual mechanism of mitochondrial energy depletion and severe oxidative stress. Its role in the pathology of Parkinson's disease remains an active and important area of research.
In stark contrast, this compound represents a significant knowledge gap. Its structural similarity to salsolinol suggests a potential for neuroactivity, but the nature of this activity—whether toxic or protective—is entirely unknown and cannot be predicted without direct experimental evidence. The contrasting profile of other simple TIQs like 1MeTIQ, which may be neuroprotective, underscores the folly of extrapolating toxicity based on the shared TIQ scaffold alone.
This guide highlights a clear need for future research. The synthesis of 3-Et-THIQ and its subsequent evaluation in validated in vitro neurotoxicity models, such as the SH-SY5Y cell line, is a necessary first step. Such studies, employing assays for mitochondrial respiration, ROS production, and apoptosis, would clarify whether this uncharacterized molecule is a benign metabolite or another potential contributor to the complex pathology of neurodegenerative disease.
References
-
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Available at: [Link]
-
Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes. PubMed. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]
-
Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[6][7][9]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives. PubMed. Available at: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Parkinson's disease, dopaminergic drugs and the plant world. Frontiers. Available at: [Link]
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. National Institutes of Health (NIH). Available at: [Link]
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. Available at: [Link]
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. National Institutes of Health (NIH). Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. SciSpace. Available at: [Link]
-
Tetrahydroisoquinoline Lacks Dopaminergic Nigrostriatal Neurotoxicity in Mice. PubMed. Available at: [Link]
-
Inhibition of Mitochondrial Respiration by 1,2,3,4-tetrahydroisoquinoline-like Endogenous Alkaloids in Mouse Brain. PubMed. Available at: [Link]
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Semantic Scholar. Available at: [Link]
-
Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. National Institutes of Health (NIH). Available at: [Link]
-
Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. SciSpace. Available at: [Link]
-
Severe neurotoxicity following ingestion of tetraethyl lead. PubMed. Available at: [Link]
-
Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. National Institutes of Health (NIH). Available at: [Link]
-
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism. PubMed. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health (NIH). Available at: [Link]
-
Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection | Request PDF. ResearchGate. Available at: [Link]
-
The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of 3-Alkyl-Tetrahydroisoquinolines for Researchers
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic compounds with significant biological activities. While extensive research has explored substitutions at various positions of the THIQ ring, the influence of alkyl substitution at the C-3 position on the bioactivity of these molecules presents a compelling area for comparative analysis. This guide offers an in-depth examination of the bioactivity of 3-alkyl-tetrahydroisoquinolines, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Significance of the 3-Alkyl Moiety: A Gateway to Diverse Bioactivities
The introduction of an alkyl group at the C-3 position of the tetrahydroisoquinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic distribution. These modifications, in turn, can profoundly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. The strategic placement of an alkyl substituent at this position can enhance binding affinity to specific enzymes or receptors, alter cell membrane permeability, and influence metabolic stability, thereby fine-tuning the therapeutic potential of the parent THIQ scaffold.
Comparative Analysis of Bioactivities
This section delves into the known and potential bioactivities of 3-alkyl-tetrahydroisoquinolines, drawing comparisons based on available experimental evidence and established structure-activity relationships (SAR) within the broader THIQ class.
Anticancer Activity: Targeting Proliferation and Survival
The tetrahydroisoquinoline framework is a well-established pharmacophore in the design of anticancer agents. While direct comparative studies on a homologous series of 3-alkyl-THIQs are limited, research on related structures provides valuable insights into their potential as cytotoxic and antiproliferative agents.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of THIQ derivatives is often linked to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways involved in cell proliferation and apoptosis, such as the NF-κB pathway. The nature of the substituent at the C-3 position is expected to play a crucial role in these interactions.
-
Steric Hindrance: A bulky alkyl group at the C-3 position could influence the planarity of the molecule, potentially affecting its DNA intercalating ability.
-
Lipophilicity: Increasing the length of the alkyl chain generally increases lipophilicity, which may enhance cell membrane permeability and lead to higher intracellular concentrations of the drug. However, excessive lipophilicity can also lead to non-specific toxicity.
-
Chirality: The C-3 position can be a chiral center, and the stereochemistry can significantly impact biological activity, with one enantiomer often exhibiting greater potency than the other.
A study on C3-substituted THIQs highlighted the importance of this position for antiproliferative activities. While not a direct alkyl series, the findings underscore that modifications at C3 can lead to potent anticancer agents.
Quantitative Comparison of Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 3-Methyl-THIQ | A549 (Lung) | Data not available | - |
| Hypothetical 3-Ethyl-THIQ | MCF-7 (Breast) | Data not available | - |
| Hypothetical 3-Propyl-THIQ | HepG2 (Liver) | Data not available | - |
| Related THIQ Derivatives | Various | Varies |
Antimicrobial Activity: A Broad Spectrum of Possibilities
Tetrahydroisoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with DNA replication.
Structure-Activity Relationship (SAR) Insights:
The introduction of an alkyl group at the C-3 position can influence the antimicrobial potency of THIQs in several ways:
-
Membrane Interaction: The lipophilic character of the alkyl chain can facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.
-
Enzyme Inhibition: The 3-alkyl group can contribute to the binding of the THIQ molecule to the active site of microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Efflux Pump Evasion: Modifications to the THIQ scaffold, including at the C-3 position, may help in evading bacterial efflux pumps, a common mechanism of antibiotic resistance.
While specific data on 3-alkyl-THIQs is scarce, studies on other substituted THIQs have shown that the nature and position of substituents are critical for antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Data:
| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Hypothetical 3-Methyl-THIQ | S. aureus | C. albicans | Data not available | - |
| Hypothetical 3-Ethyl-THIQ | E. coli | A. niger | Data not available | - |
| Hypothetical 3-Propyl-THIQ | P. aeruginosa | C. glabrata | Data not available | - |
| Related THIQ Derivatives | Various | Various | Varies |
Neuroprotective Effects: A Glimmer of Hope in Neurodegeneration
Perhaps the most promising area for 3-alkyl-tetrahydroisoquinolines is in the realm of neuroprotection. Certain THIQ derivatives have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases like Parkinson's disease.
A key study by Saitoh et al. (2008) provides specific insights into the bioactivity of 3-methyl-tetrahydroisoquinoline (3-MeTIQ). Their research revealed that while 3-MeTIQ itself could potentiate MPP+-induced cytotoxicity, its N-propargyl derivative, 3-methyl-N-propargyl-THIQ, exhibited a protective effect against this neurotoxin. This finding underscores the critical interplay between substitutions at different positions on the THIQ ring.
Mechanism of Action:
The neuroprotective effects of THIQ derivatives are often attributed to their antioxidant properties, their ability to modulate neurotransmitter systems, or their interaction with specific receptors like the NMDA receptor. The N-propargyl group, in particular, is a well-known pharmacophore in monoamine oxidase (MAO) inhibitors, suggesting a potential mechanism for the observed neuroprotection by 3-methyl-N-propargyl-THIQ.
Comparative Neuroprotective Activity:
| Compound | Model System | Effect | Reference |
| (R)- and (S)-3-Methyl-THIQ | PC12 cells with MPP+ | Accelerated cell death | |
| (R)- and (S)-3-Methyl-N-propargyl-THIQ | PC12 cells with MPP+ | Inhibited MPP+-induced cell death | |
| (S)-3-Methyl-N-propargyl-THIQ | PC12 cells | Weaker direct cytotoxicity compared to other derivatives |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below. These protocols are based on standard methodologies and can be adapted for the evaluation of novel 3-alkyl-tetrahydroisoquinoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 3-alkyl-tetrahydroisoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 3-alkyl-tetrahydroisoquinoline compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Pathways: Diagrams and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general synthetic scheme, a hypothetical signaling pathway for anticancer activity, and a typical workflow for bioactivity screening.
Caption: A generalized synthetic route to 3-alkyl-tetrahydroisoquinolines.
Caption: Hypothetical signaling pathway for the anticancer activity of 3-alkyl-THIQs.
Caption: A typical workflow for the discovery of bioactive 3-alkyl-THIQs.
Conclusion and Future Directions
The 3-alkyl-tetrahydroisoquinoline scaffold holds considerable promise as a template for the design of novel therapeutic agents with diverse biological activities. While current research provides a foundational understanding of their potential, particularly in the realm of neuroprotection, a systematic and comparative evaluation of a homologous series of 3-alkyl-THIQs is warranted. Such studies, investigating the impact of varying alkyl chain length and branching on anticancer, antimicrobial, and neuroprotective activities, would provide invaluable structure-activity relationship data to guide future drug discovery efforts. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this fascinating and promising class of compounds.
References
- Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006).
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, technically-grounded framework for the structural elucidation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline (THIQ). The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Therefore, ensuring the correct substitution pattern is crucial.
This guide will not merely present data; it will walk you through the causality of experimental choices and the logic of data interpretation. We will operate under a common real-world scenario: confirming the structure of a newly synthesized batch of the target compound. To achieve this, we will employ a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Strategic Imperative: A Multi-Technique Approach
Relying on a single analytical technique for structural confirmation is fraught with peril. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of protons and carbons.
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound and offers insights into its fragmentation patterns, which can reveal structural motifs.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
The following diagram illustrates the logical workflow for the structural confirmation of our target compound.
Caption: Workflow for the structural confirmation of this compound.
Experimental Protocols and Data Acquisition
The following are detailed protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the complete proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2 seconds.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), a dilute solution in a suitable solvent like dichloromethane can be injected.
-
Ionization: Utilize Electron Impact (EI) ionization to induce fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300 amu.
Infrared (IR) Spectroscopy
Objective: To identify key functional groups.
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Predicted Data and Interpretation for this compound
Molecular Structure:
Caption: Structure of this compound.
¹H NMR (Predicted, 400 MHz, CDCl₃)
The presence of the ethyl group at the C3 position will introduce characteristic signals and influence the chemical shifts of neighboring protons compared to the parent THIQ.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.1-7.2 | m | 4H | Ar-H | Aromatic protons on the benzene ring. |
| ~ 4.0 | s | 2H | C1-H₂ | Benzylic protons adjacent to the nitrogen. |
| ~ 3.0-3.1 | m | 1H | C3-H | Methine proton at the chiral center, coupled to C4 protons and the ethyl group methylene protons. |
| ~ 2.8-2.9 | m | 2H | C4-H₂ | Protons adjacent to the aromatic ring and the chiral center. |
| ~ 2.0 | br s | 1H | N-H | Secondary amine proton, broad signal, may exchange with D₂O.[4] |
| ~ 1.6-1.8 | m | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group. |
| ~ 0.9-1.0 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, triplet due to coupling with the adjacent methylene group. |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
The carbon spectrum will show distinct signals for each carbon atom in the molecule.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~ 134-135 | Ar-C | Quaternary aromatic carbons. |
| ~ 125-129 | Ar-CH | Aromatic methine carbons. |
| ~ 55-60 | C3 | Methine carbon bearing the ethyl group. |
| ~ 45-50 | C1 | Methylene carbon adjacent to nitrogen. |
| ~ 35-40 | C4 | Methylene carbon adjacent to the aromatic ring. |
| ~ 25-30 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~ 10-15 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Mass Spectrometry (EI-MS) (Predicted)
The mass spectrum will provide the molecular weight and key fragmentation information.
-
Molecular Ion (M⁺): m/z = 161. This corresponds to the molecular formula C₁₁H₁₅N.
-
Key Fragments:
-
m/z = 132: Loss of the ethyl group (•C₂H₅), a characteristic fragmentation for an ethyl-substituted compound. This is a very strong indicator of the presence and location of the ethyl group.
-
m/z = 117: Further fragmentation of the m/z 132 ion.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will confirm the presence of the key functional groups.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~ 3300-3400 | N-H stretch | Secondary amine.[4] |
| ~ 3000-3100 | C-H stretch | Aromatic C-H. |
| ~ 2800-3000 | C-H stretch | Aliphatic C-H. |
| ~ 1600, 1450-1500 | C=C stretch | Aromatic ring. |
Comparative Analysis: Differentiating from a Potential Isomer
To underscore the power of this multi-technique approach, let's consider a potential isomeric impurity: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline .
| Technique | This compound (Predicted) | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (Predicted) | Key Differentiator |
| ¹H NMR | C1-H₂ protons appear as a singlet around 4.0 ppm. | C1-H proton appears as a triplet or quartet around 4.0 ppm, coupled to the ethyl group. | The multiplicity of the signal for the proton(s) at C1. |
| ¹³C NMR | C1 is a methylene carbon (~45-50 ppm). | C1 is a methine carbon (~55-60 ppm). | The chemical shift and type of carbon at the C1 position. |
| MS | Major fragment at m/z = 132 (loss of ethyl from C3). | Major fragment at m/z = 132 (loss of ethyl from C1). | While the primary fragmentation is the same, subtle differences in the relative intensities of other fragments may be observed. The NMR data is more definitive for isomer differentiation. |
Conclusion
The structural confirmation of a molecule like this compound is not merely a procedural step but a foundational aspect of scientific integrity in drug discovery and development. By strategically employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, we create a robust, self-validating system. The convergence of data from these orthogonal techniques provides an unambiguous structural assignment. The predicted spectroscopic data and comparative analysis with a potential isomer presented in this guide offer a clear roadmap for researchers to confidently confirm the structure of their synthesized compounds, ensuring the integrity of their subsequent research.
References
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link].
-
Singh, T., & Singh, O. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8), 11-16. Available from: [Link].
-
NIST. Isoquinoline, 1,2,3,4-tetrahydro-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link].
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link].
-
Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). An intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate enables an efficient construction of 3-substituted 1,2,3,4-tetrahydroisoquinolines from N,N-dibenzyl-α-aminols. Organic Letters, 1(6), 877–879. Available from: [Link].
-
PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link].
-
Govindasami, P., & Sathiyamoorthi, R. (2014). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available from: [Link].
Sources
A Comparative Guide to the Efficacy of (R)- and (S)-3-Ethyl-1,2,3,4-Tetrahydroisoquinoline: A Neuropharmacological Perspective
For researchers in neuropharmacology and drug development, the precise evaluation of stereoisomers is a cornerstone of rational drug design. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably dopamine receptors.[1][2][3] This guide provides a comparative framework for assessing the efficacy of the (R)- and (S)-enantiomers of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline (3-Ethyl-THIQ), leveraging established principles of stereopharmacology and experimental data from closely related analogs. While direct comparative studies on 3-Ethyl-THIQ are not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and experimental workflows to conduct such a comparison.
The Critical Role of Chirality in THIQ Pharmacology
Chirality, the "handedness" of a molecule, can dramatically influence its pharmacological properties. In the context of THIQ derivatives targeting dopamine receptors, the spatial arrangement of substituents dictates the molecule's ability to bind to and activate or block the receptor. Research on analogous THIQ compounds has consistently demonstrated significant differences in the biological activity of enantiomers.
For instance, studies on 1-benzyltetrahydroisoquinolines (BTHIQs) have shown that the (1S)-enantiomers exhibit a 5- to 15-fold higher binding affinity for both D1 and D2 dopamine receptors compared to their corresponding (1R)-enantiomers.[4] Similarly, a study on a phenethyl analog of a putative dopamine autoreceptor agonist revealed that the S(+)-enantiomer possessed a 25-fold greater affinity for D2 receptors than the R(-)-enantiomer.[5] These findings underscore the critical importance of evaluating each enantiomer of a chiral THIQ derivative independently. Based on these precedents, it is highly probable that the (R)- and (S)-enantiomers of 3-Ethyl-THIQ will exhibit distinct pharmacological profiles at dopamine receptors.
Hypothetical Efficacy Comparison
Based on the structure-activity relationships of similar dopaminergic THIQs, we can hypothesize the expected differences in the efficacy of (R)- and (S)-3-Ethyl-THIQ. The ethyl group at the C3 position will create a specific stereochemical environment that will likely be differentially recognized by the chiral binding pockets of dopamine receptors. It is plausible that one enantiomer will demonstrate significantly higher affinity and/or efficacy as a dopamine receptor agonist or antagonist compared to the other. The following table summarizes the anticipated comparative pharmacological profile.
| Parameter | (R)-3-Ethyl-THIQ | (S)-3-Ethyl-THIQ | Rationale |
| Dopamine D2 Receptor Binding Affinity (Ki) | Expected to be higher or lower | Expected to be higher or lower | Stereochemistry at C3 will likely result in differential binding energies within the chiral D2 receptor binding pocket, as seen in analogous compounds.[4][5] |
| Dopamine D2 Receptor Functional Activity (EC50/IC50) | Expected to be more or less potent | Expected to be more or less potent | The enantiomer with higher affinity is likely to be the more potent agonist or antagonist. |
| In Vivo Dopaminergic Effects (e.g., locomotor activity, rotational behavior) | Expected to be more or less active | Expected to be more or less active | The in vivo response will correlate with the in vitro potency and the ability of the compound to cross the blood-brain barrier. |
Experimental Workflows for Comparative Efficacy Analysis
To empirically determine the comparative efficacy of (R)- and (S)-3-Ethyl-THIQ, a systematic experimental approach is required. This involves stereoselective synthesis of the individual enantiomers followed by a cascade of in vitro and in vivo pharmacological assays.
Stereoselective Synthesis
The first critical step is the preparation of enantiomerically pure (R)- and (S)-3-Ethyl-THIQ. Several methods for the asymmetric synthesis of chiral THIQs have been established, with the Pictet-Spengler reaction being a common and versatile approach.[1]
Protocol for Stereoselective Synthesis (Illustrative Pictet-Spengler Approach):
-
Reaction Setup: To a solution of the appropriate chiral phenylethylamine precursor (either (R) or (S)) in a suitable solvent (e.g., toluene), add propionaldehyde.
-
Cyclization: Add a Lewis acid catalyst (e.g., trifluoroacetic acid) and heat the reaction mixture to facilitate the Pictet-Spengler cyclization, forming the chiral dihydroisoquinoline intermediate.
-
Reduction: After completion of the cyclization, reduce the resulting imine stereoselectively. This can be achieved using a reducing agent such as sodium borohydride. The stereochemical outcome of this step is crucial and may require optimization of the reducing agent and reaction conditions to ensure high diastereoselectivity.
-
Purification: Purify the final product, either (R)- or (S)-3-Ethyl-THIQ, using column chromatography to achieve high enantiomeric purity.
-
Characterization: Confirm the structure and enantiomeric excess of the synthesized compounds using standard analytical techniques such as NMR, mass spectrometry, and chiral HPLC.
In Vitro Pharmacological Evaluation
Dopamine Receptor Binding Assays:
The affinity of each enantiomer for dopamine receptor subtypes (D1, D2, D3) should be determined using radioligand binding assays.
Protocol for Dopamine Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Competition Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and increasing concentrations of the test compounds ((R)- and (S)-3-Ethyl-THIQ).
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki values for each enantiomer by nonlinear regression analysis of the competition binding curves.
Functional Assays:
To determine whether the compounds act as agonists, antagonists, or allosteric modulators, functional assays are essential.
Protocol for cAMP Functional Assay (for D1-like and D2-like receptors):
-
Cell Culture: Use cell lines expressing the dopamine receptor of interest that are coupled to adenylyl cyclase.
-
Compound Treatment: Treat the cells with increasing concentrations of the (R)- and (S)-enantiomers in the presence or absence of a known dopamine agonist (e.g., dopamine itself for antagonist testing).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.
In Vivo Pharmacological Evaluation
Pharmacokinetic Studies:
Before conducting pharmacodynamic studies, it is crucial to assess the pharmacokinetic properties of the enantiomers, particularly their ability to cross the blood-brain barrier (BBB).
Protocol for Brain Penetration Study:
-
Animal Model: Administer a single dose of each enantiomer to rodents (e.g., mice or rats) via an appropriate route (e.g., intravenous or intraperitoneal).
-
Sample Collection: At various time points after administration, collect blood and brain tissue samples.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration.
Pharmacodynamic Studies:
In vivo models of dopaminergic function can reveal the physiological effects of the enantiomers.
Protocol for Rotational Behavior in a Unilateral 6-OHDA Lesion Model:
-
Animal Model: Use rats with a unilateral lesion of the nigrostriatal dopamine pathway induced by 6-hydroxydopamine (6-OHDA). This model is sensitive to dopamine receptor agonists.
-
Compound Administration: Administer each enantiomer to the lesioned rats.
-
Behavioral Assessment: Record the number of contralateral rotations (for direct agonists) or ipsilateral rotations (for indirect agonists or antagonists) over a specific period.
-
Data Analysis: Compare the rotational behavior induced by each enantiomer to assess their relative in vivo potency.
Conclusion
The comprehensive evaluation of the (R)- and (S)-enantiomers of 3-Ethyl-THIQ is essential for understanding their therapeutic potential. Based on the established stereoselectivity of similar THIQ derivatives at dopamine receptors, it is anticipated that one enantiomer will exhibit superior affinity and efficacy. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically investigate and compare the pharmacological profiles of these stereoisomers. Such studies are pivotal for the rational design and development of novel, highly selective, and effective therapeutics targeting the dopaminergic system.
References
-
Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry, 44(10), 1627-1633.
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco, 58(11), 1173-1181.
-
Tetrahydroisoquinoline - Wikipedia.
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 10(4), 2035-2053.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
-
Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Molecules, 28(4), 1495.
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444.
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(11), 3321.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
-
Synthesis of isomeric thienobenzothiazines and their effect on dopamine metabolism in rat brain. Journal of Medicinal Chemistry, 18(11), 1124-1130.
-
Synthesis and dopamine receptor affinities of enantiomers of 2-substituted apomorphines and their N-n-propyl analogues. Journal of Medicinal Chemistry, 33(6), 1800-1805.
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4242.
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 4-22.
-
Effects of S (+)-3-phenethyl-PP, a putative dopamine autoreceptors agonist with greater autoreceptor selectivity than 3-PPP enantiomers. Journal of Neural Transmission, 68(3-4), 195-217.
-
3Rs applied to in vivo biological activity of recombinant human erythropoietin assay. Journal of Pharmacological and Toxicological Methods, 103, 106691.
-
Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Molecules, 20(8), 14746-14761.
-
Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science, 7(5), 415-423.
-
Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.
-
Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 58(11), 1163-1171.
-
A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter and dopamine D1-D3 containing receptor complexes. Neuropharmacology, 102, 186-196.
-
Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 13(17), 2843-2846.
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(11), 3321.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of S (+)-3-phenethyl-PP, a putative dopamine autoreceptors agonist with greater autoreceptor selectivity than 3-PPP enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Ethyl-THIQ and 1-Methyl-THIQ in Dopamine Uptake Inhibition
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of 3-Ethyl-tetrahydroisoquinoline (3-Ethyl-THIQ) and 1-Methyl-tetrahydroisoquinoline (1-Methyl-THIQ) as inhibitors of the dopamine transporter (DAT). As a senior application scientist, my goal is to synthesize the available data, offer insights into the structure-activity relationships that govern their potency, and provide a robust experimental framework for their evaluation.
Introduction: The Critical Role of Dopamine Transporter Inhibition
The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism that underlies the therapeutic effects of drugs used to treat conditions like ADHD and depression, as well as the addictive properties of psychostimulants.
Tetrahydroisoquinolines (THIQs) represent a class of compounds, both endogenous and synthetic, that interact with the dopaminergic system. Among these, 1-Methyl-THIQ, also known as salsolinol, is an endogenously formed substance implicated in the neurobiology of Parkinson's disease and alcohol dependence. The exploration of substituted THIQs, such as the hypothetical 3-Ethyl-THIQ, is driven by the quest for more selective and potent DAT inhibitors with improved therapeutic profiles.
Comparative Analysis: Potency and Structure-Activity Relationship
| Compound | Structure | IC50 for DAT Inhibition | Known Effects |
| 1-Methyl-THIQ (Salsolinol) | ~50-100 µM | Weak, non-selective inhibitor of dopamine uptake. Potential neurotoxin. | |
| 3-Ethyl-THIQ | Estimated to be significantly more potent than 1-Methyl-THIQ | Based on SAR, substitution at the 3-position is generally favorable for DAT inhibition. |
Key Insights from SAR Studies:
-
Substitution at the 1-position: Alkyl substitution at the 1-position of the THIQ nucleus, as seen in 1-Methyl-THIQ, generally leads to a weak inhibition of the dopamine transporter. The presence of the methyl group can interfere with the optimal orientation of the molecule within the DAT binding pocket.
-
Substitution at the 3-position: In contrast, substitution at the 3-position of the THIQ ring system has been shown to be a key determinant of high-affinity binding to the dopamine transporter. The introduction of an ethyl group at this position is expected to enhance the compound's affinity and potency as a DAT inhibitor compared to the 1-methyl analog. This is likely due to favorable hydrophobic interactions within the binding site.
-
The Role of the Nitrogen Atom: The nitrogen atom in the THIQ scaffold is crucial for the interaction with the dopamine transporter, likely through a hydrogen bond with an acidic residue in the transporter protein.
Based on these principles, it is highly probable that 3-Ethyl-THIQ would be a more potent inhibitor of dopamine uptake than 1-Methyl-THIQ.
Experimental Protocol: In Vitro Dopamine Uptake Assay
To empirically determine and compare the potency of 3-Ethyl-THIQ and 1-Methyl-THIQ, a standard in vitro dopamine uptake assay using rat striatal synaptosomes is recommended.
Objective: To measure the half-maximal inhibitory concentration (IC50) of each compound for the dopamine transporter.
Materials:
-
Freshly dissected rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Dopamine (specific activity ~20-40 Ci/mmol)
-
Test compounds (3-Ethyl-THIQ, 1-Methyl-THIQ) dissolved in an appropriate vehicle (e.g., DMSO)
-
GBR-12909 (a selective DAT inhibitor for defining non-specific uptake)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds (or vehicle) for 10 minutes at 37°C.
-
To determine non-specific uptake, include a set of tubes with a saturating concentration of GBR-12909 (e.g., 10 µM).
-
Initiate the uptake reaction by adding a final concentration of 10 nM [³H]Dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold KRH buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of GBR-12909) from the total uptake.
-
Plot the percentage of specific [³H]Dopamine uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualizing the Concepts
Dopamine Signaling Pathway and THIQ Inhibition
Caption: Mechanism of THIQ action on dopamine neurotransmission.
Experimental Workflow for Dopamine Uptake Assay
Caption: Step-by-step workflow for the in vitro dopamine uptake assay.
Conclusion
The available evidence from structure-activity relationship studies strongly suggests that 3-Ethyl-THIQ is a more potent inhibitor of the dopamine transporter than 1-Methyl-THIQ. This is attributed to the favorable positioning of the ethyl group at the 3-position of the tetrahydroisoquinoline core, which likely enhances binding affinity within the dopamine transporter. The provided experimental protocol offers a robust method for empirically verifying this hypothesis and accurately quantifying the inhibitory potency of these and other THIQ analogs. For researchers in drug discovery, focusing on modifications at the 3-position of the THIQ scaffold appears to be a more promising strategy for developing potent and selective dopamine uptake inhibitors.
References
-
Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-2-yl-ethanone (Pyrovalerone) Analogues: A New Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 46(15), 3049-3061. Available at: [Link]
-
Stiles, G. L. (1992). Adenosine receptors: structure, function and regulation. Trends in Pharmacological Sciences, 13, 486-490. Available at: [Link]
-
Hsin, L. W., et al. (2008). Synthesis and biological evaluation of 2-(diphenylmethyl)pyrrolidine analogues as potent dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3334-3339. Available at: [Link]
Safety Operating Guide
3-Ethyl-1,2,3,4-tetrahydroisoquinoline proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
For researchers and drug development professionals, the synthesis and handling of novel compounds like this compound are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower laboratory personnel to manage chemical waste with the highest degree of safety and scientific integrity.
Hazard Assessment: Characterizing the Waste Stream
The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. This compound, as a derivative of the tetrahydroisoquinoline scaffold, must be treated as a hazardous substance.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Analogous compounds, such as the parent 1,2,3,4-tetrahydroisoquinoline, are classified as toxic if swallowed, fatal in contact with skin, and causing severe skin burns and eye damage[2][3][4]. Given this profile, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste .[5][6] It is the generator's responsibility to make this determination before disposal.[7]
Drain and solid waste (trash) disposal are strictly prohibited for this compound and its containers.[8][9] Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[8][9]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the significant skin, eye, and respiratory hazards, all handling and disposal procedures must be conducted with appropriate PPE. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE is essential to mitigate the risk of direct exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause severe irritation or burns[1][10]. |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with splashes, which can cause serious, irreversible eye damage[1][2]. |
| Body Protection | A flame-resistant laboratory coat. | To protect against skin exposure from spills and splashes[2]. |
| Respiratory | Use only in a well-ventilated area, typically a certified chemical fume hood. | To prevent inhalation of vapors, which may cause respiratory tract irritation[1]. |
Always wash hands thoroughly after handling the chemical, even when gloves are worn.[10][11] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][11]
Waste Collection and Containerization Protocol
Proper containment is critical to prevent leaks and reactions. The following step-by-step protocol ensures waste is stored safely pending final disposal.
Step 1: Select a Compatible Waste Container The container must be made of a material that will not react with or be degraded by this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[8][12] Avoid metal containers, as amines can be corrosive to some metals.[12] The container must have a secure, screw-top cap to prevent leakage.[13]
Step 2: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear description of the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").
-
The date on which waste was first added to the container.
Step 3: Segregate Incompatible Wastes Never mix incompatible chemicals in the same waste container. This compound, as a secondary amine, is incompatible with the following:
| Chemical Class | Examples | Reason for Segregation |
| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Can cause violent, exothermic reactions[14]. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can cause a vigorous, exothermic neutralization reaction[10][14]. |
| Halogenated Compounds | Carbon tetrachloride, chloroform | Potential for vigorous or violent reactions[14]. |
Store the hazardous waste container in a designated, secondary containment bin to control any potential leaks.[15]
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[8][13] This is a designated location at or near the point of waste generation and under the direct control of laboratory personnel.[8][12]
Key SAA Requirements:
-
Location: Must be at or near the point of generation. Waste should not be moved between different rooms for storage[8].
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[8]
-
Container Management: Waste containers must be kept securely capped at all times, except when adding or removing waste.[13][15]
-
Inspections: The SAA should be inspected weekly to check for leaks or container degradation.[13]
The workflow for managing waste from generation to pickup is illustrated below.
Caption: Disposal pathway decision tree.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not evaporate the chemical as a disposal method. [15]3. Contain: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [11]5. Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS office.
For any direct exposure, follow first-aid measures immediately:
-
Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [10][11]* Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [10][11]* Inhalation: Move the affected person to fresh air. Seek medical attention if breathing difficulties occur. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10] By adhering to these rigorous, well-documented procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. Link
-
Hazardous Waste and Disposal. American Chemical Society. Link
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Link
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
-
SAFETY DATA SHEET for N-BOC-D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Fisher Scientific. (2024-03-30). Link
-
This compound. PubChem, National Center for Biotechnology Information. Link
-
SAFETY DATA SHEET for 1,2,3,4-Tetrahydroisoquinoline. Sigma-Aldrich. (2025-08-06). Link
-
SAFETY DATA SHEET for Isoquinoline, 1,2,3,4-tetrahydro-. Acros Organics (Fisher Scientific). (2025-12-22). Link
-
SAFETY DATA SHEET for 1,2,3,4-Tetrahydroisoquinoline. Echemi. Link
-
SAFETY DATA SHEET for N-Ethylisopropylamine. Sigma-Aldrich. (2024-09-06). Link
-
Safety Data Sheet for Tetrahydrozoline (hydrochloride). Cayman Chemical. (2024-10-08). Link
-
1,2,3,4-Tetrahydroisoquinoline. PubChem, National Center for Biotechnology Information. Link
-
Tetrahydroisoquinoline. Wikipedia. Link
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025-08-13). Link
-
Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed, National Center for Biotechnology Information. Link
-
Chemical incompatibility of the drug. Slideshare. Link
-
Appendix K - Incompatible Chemicals. Cornell University, Environment, Health and Safety. Link
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. (2025-09-05). Link
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. Link
-
SAFETY DATA SHEET for 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific. (2024-03-13). Link
-
Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. (2025-08-04). Link
-
RCRA Interpretation Letter. U.S. Environmental Protection Agency. Link
-
1,2,3,4-Tetrahydroisoquinoline 95%. Sigma-Aldrich. Link
Sources
- 1. This compound | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
